Product packaging for 4-Iodo-2-phenylpyrimidine(Cat. No.:)

4-Iodo-2-phenylpyrimidine

Cat. No.: B15247331
M. Wt: 282.08 g/mol
InChI Key: WTEXKEHNJALAFP-UHFFFAOYSA-N
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Description

4-Iodo-2-phenylpyrimidine is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyrimidine ring system substituted with an iodine atom at the 4-position and a phenyl group at the 2-position, making it a versatile scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Research on related phenylpyrimidine compounds has shown potential in various therapeutic areas. For instance, studies on 4-Iodo-6-phenylpyrimidine (4-IPP) have identified it as a specific suicide substrate for Macrophage Migration Inhibitory Factor (MIF), demonstrating anti-inflammatory effects and the ability to suppress inflammation and joint destruction in models of rheumatoid arthritis . Furthermore, other phenylpyrimidine analogs are being investigated for their electronic properties and potential antiviral activity, including molecular docking studies against SARS-CoV-2 proteins . As a building block, this compound enables researchers to explore new chemical space in drug discovery programs. It is provided for laboratory research and chemical synthesis purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2 B15247331 4-Iodo-2-phenylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

IUPAC Name

4-iodo-2-phenylpyrimidine

InChI

InChI=1S/C10H7IN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H

InChI Key

WTEXKEHNJALAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-iodo-2-phenylpyrimidine, a valuable building block in medicinal chemistry and drug development. The following sections detail the most common and effective synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the iodo group at the 4-position of the pyrimidine ring allows for further functionalization through various cross-coupling reactions, making it a versatile scaffold for the development of novel therapeutics. This guide will focus on a robust and widely applicable two-step synthesis commencing from the readily available precursor, 2-phenylpyrimidin-4-one.

Core Synthesis Pathway

The most prevalent and efficient synthesis of this compound involves a two-step process:

  • Chlorination of 2-phenylpyrimidin-4-one: The initial step involves the conversion of the hydroxyl group of 2-phenylpyrimidin-4-one to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

  • Halogen Exchange (Finkelstein Reaction): The resulting 2-phenyl-4-chloropyrimidine is then subjected to a Finkelstein reaction, where the chloro substituent is exchanged for an iodo group using an iodide salt, such as sodium iodide (NaI).

This pathway is favored due to the commercial availability of the starting materials and the generally high yields achieved in each step.

Diagram of the Core Synthesis Pathway

Synthesis_Pathway 2-Phenylpyrimidin-4-one 2-Phenylpyrimidin-4-one 2-Phenyl-4-chloropyrimidine 2-Phenyl-4-chloropyrimidine 2-Phenylpyrimidin-4-one->2-Phenyl-4-chloropyrimidine POCl₃ This compound This compound 2-Phenyl-4-chloropyrimidine->this compound NaI, Acetone Logical_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Finkelstein Reaction Start1 2-Phenylpyrimidin-4-one Process1 Heat at Reflux Start1->Process1 Reagent1 Phosphorus Oxychloride (POCl₃) Reagent1->Process1 Workup1 Quench with Ice Water & Filter Process1->Workup1 Product1 2-Phenyl-4-chloropyrimidine Workup1->Product1 Start2 2-Phenyl-4-chloropyrimidine Product1->Start2 Process2 Heat at Reflux Start2->Process2 Reagent2 Sodium Iodide (NaI) in Acetone Reagent2->Process2 Workup2 Solvent Removal & Extraction Process2->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

Spectroscopic and Synthetic Profile of 4-Iodo-2-phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for 4-Iodo-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this document leverages spectroscopic information from structurally analogous compounds to forecast its 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectral characteristics. Detailed experimental protocols for a potential synthesis and subsequent spectroscopic analyses are also presented. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectroscopic data for structurally related compounds, including 2-phenylpyrimidine, 4-iodopyridine, 2-(4-chlorophenyl)pyridine, and 2-(4-bromophenyl)pyridine. The introduction of an iodine atom at the C4 position of the pyrimidine ring is expected to induce a significant downfield shift in the 13C NMR spectrum at the point of substitution and influence the chemical shifts of the adjacent protons in the 1H NMR spectrum.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts for this compound (in CDCl3)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H5~ 7.30 - 7.50d~ 5.0
H6~ 8.60 - 8.80d~ 5.0
Phenyl H (ortho)~ 8.40 - 8.60m-
Phenyl H (meta, para)~ 7.40 - 7.60m-

Note: The chemical shifts are referenced to TMS (0 ppm). The predicted values are based on the analysis of related compounds and may vary from experimental results.

Predicted 13C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for this compound (in CDCl3)

CarbonPredicted Chemical Shift (ppm)
C2~ 163
C4~ 110
C5~ 125
C6~ 158
Phenyl C (ipso)~ 137
Phenyl C (ortho)~ 128
Phenyl C (meta)~ 129
Phenyl C (para)~ 131

Note: The chemical shifts are referenced to CDCl3 (77.16 ppm). The prediction for C4 is based on the significant shielding effect of the iodine substituent.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]+282.98
[M-I]+156.07

Note: The data corresponds to the molecular ion and a major fragment. The isotopic pattern for iodine (127I) will be a single prominent peak.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm-1)
C=N stretching (pyrimidine ring)~ 1550 - 1580
C=C stretching (aromatic)~ 1450 - 1600
C-H stretching (aromatic)~ 3000 - 3100
C-I stretching~ 500 - 600

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the iodination of a pre-existing 2-phenylpyrimidine derivative. A plausible precursor is 2-phenyl-4-chloropyrimidine, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of 2-Phenyl-4-chloropyrimidine

This procedure is adapted from established methods for the synthesis of substituted pyrimidines.

  • Reaction Setup: To a solution of 2-phenylpyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (10 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture at reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Iodination of 2-Phenyl-4-chloropyrimidine (Finkelstein Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-4-chloropyrimidine (1 equivalent) in anhydrous acetone. Add sodium iodide (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H and 13C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The sample should be dissolved in deuterated chloroform (CDCl3), with tetramethylsilane (TMS) as the internal standard.

  • Standard pulse programs should be used for acquiring one-dimensional 1H and 13C{1H} spectra. Two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the unambiguous assignment of proton and carbon signals.

2.2.2. Mass Spectrometry (MS)

  • Mass spectra can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • For EI-MS, a direct insertion probe can be used. For ESI-MS, the sample should be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

  • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

2.2.3. Infrared (IR) Spectroscopy

  • IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum should be recorded in the range of 4000-400 cm-1.

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 2-Phenylpyrimidine-4,6-diol Intermediate1 2-Phenyl-4-chloropyrimidine Start->Intermediate1 POCl3, DMF reflux Product This compound Intermediate1->Product NaI, Acetone reflux NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry (EI/ESI, HRMS) Product->MS IR IR Spectroscopy Product->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a foundational resource for the study of this compound. While the spectroscopic data presented is predictive, it offers a robust starting point for the identification and characterization of this compound. The outlined synthetic and analytical protocols are based on well-established chemical principles and provide a clear path for the preparation and verification of this compound in a laboratory setting. Researchers are encouraged to use this guide as a reference to facilitate their investigations into the properties and potential applications of this and related pyrimidine derivatives.

An In-depth Technical Guide to the Chemical Properties of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Iodo-2-phenylpyrimidine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its close isomer, 4-Iodo-6-phenylpyrimidine, and analogous 2-phenylpyrimidine derivatives to present a thorough profile. This approach allows for informed predictions regarding its physicochemical characteristics, spectral properties, synthesis, and reactivity.

Core Chemical Properties

Precise quantitative data for this compound is not extensively documented in publicly available literature. The following tables summarize the known properties of the isomeric 4-Iodo-6-phenylpyrimidine and the related 4-Phenylpyrimidine to provide a comparative reference.

Physicochemical Properties
Property4-Iodo-6-phenylpyrimidine4-Phenylpyrimidine
Molecular Formula C₁₀H₇IN₂[1]C₁₀H₈N₂
Molecular Weight 282.08 g/mol [1]156.18 g/mol
CAS Number 41270-96-6[1]3438-48-0
Melting Point Not available54-58 °C
Boiling Point 380.2 ± 30.0 °C (Predicted)[2]140-144 °C @ 14 Torr
Solubility Soluble in DMSO when warmed[2]Not specified
Predicted LogP 2.6[1]Not specified
Spectral Data

Predicted Mass Spectrum of 4-Iodo-6-phenylpyrimidine [3]

Adductm/z
[M+H]⁺282.97268
[M+Na]⁺304.95462
[M-H]⁻280.95812
[M+NH₄]⁺299.99922
[M+K]⁺320.92856

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the iodination of pyrimidine rings.

Potential Synthetic Pathway

A likely synthetic approach would involve the direct iodination of a 2-phenylpyrimidine precursor, such as 2-phenyl-4-pyrimidinol. A modern and environmentally conscious method for such a transformation is the use of molecular iodine with a silver salt like silver nitrate under solvent-free conditions, often facilitated by mechanical grinding.[4][5] This method is known for its efficiency and high yields in related systems.

G cluster_0 Proposed Synthesis of this compound 2-phenyl-4-pyrimidinol 2-Phenyl-4-pyrimidinol This compound This compound 2-phenyl-4-pyrimidinol->this compound Iodination reagents Iodine (I₂) Silver Nitrate (AgNO₃)

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Iodination of Pyrimidines

The following is a generalized protocol based on the iodination of pyrimidine derivatives:

  • Preparation: In a mortar, combine the pyrimidine precursor (1 equivalent), iodine (1.2 equivalents), and silver nitrate (2 equivalents).

  • Reaction: Grind the solid mixture at room temperature for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is typically dissolved in a suitable organic solvent, and the insoluble silver salts are removed by filtration.

  • Purification: The crude product is then purified, usually by column chromatography on silica gel, to yield the desired iodinated pyrimidine.

Reactivity and Role in Drug Development

The primary utility of this compound in a research and drug development context lies in its reactivity as a versatile building block in cross-coupling reactions. The carbon-iodine bond at the 4-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitated by palladium catalysis.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G start Reaction Setup • this compound • Coupling Partner • Palladium Catalyst & Ligand • Base • Anhydrous Solvent reaction Reaction Conditions • Inert Atmosphere (N₂ or Ar) • Heat (as required) start->reaction workup Workup & Purification • Quench Reaction • Extraction • Column Chromatography reaction->workup product Final Product workup->product

Caption: General workflow for cross-coupling reactions.

Key Cross-Coupling Methodologies
  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrimidine with an organoboron reagent to form a C-C bond. It is a robust and widely used method for creating biaryl structures.

  • Heck Coupling: This reaction couples the iodo-pyrimidine with an alkene to form a new C-C bond, enabling the introduction of vinyl groups.

  • Buchwald-Hartwig Amination: This powerful amination reaction allows for the formation of a C-N bond between the pyrimidine ring and a primary or secondary amine.

The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, are critical and must be optimized for each specific substrate combination.

Safety and Handling

Specific GHS hazard classifications for this compound are not available. However, based on the data for 4-Iodo-6-phenylpyrimidine, it should be handled with caution.[1] It is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment and a fume hood, are strongly recommended.

References

An In-Depth Technical Guide to the Formation of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-iodo-2-phenylpyrimidine, a key intermediate in medicinal chemistry and materials science. This document details the core reaction mechanisms, provides step-by-step experimental protocols for the synthesis of precursors and the final product, and presents quantitative data in a structured format.

Introduction

This compound is a valuable heterocyclic compound, serving as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the iodo group at the 4-position of the pyrimidine ring allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This guide will focus on the two most prominent and practical methods for its synthesis: the Sandmeyer reaction starting from 4-amino-2-phenylpyrimidine and the Finkelstein reaction from 4-chloro-2-phenylpyrimidine.

Synthetic Pathways and Mechanisms

The formation of this compound can be efficiently achieved through two principal synthetic strategies, each starting from a different precursor. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Sandmeyer Reaction from 4-Amino-2-phenylpyrimidine

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via the formation of a diazonium salt intermediate.[1][2] This transformation is particularly useful for introducing an iodo group, as the reaction with iodide salts is typically high-yielding and does not require a copper catalyst.

The mechanism involves two key steps:

  • Diazotization: The primary aromatic amine, 4-amino-2-phenylpyrimidine, is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt.

  • Iodination: The diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group (N₂ gas), and it is readily displaced by the iodide nucleophile to yield the desired this compound.

Route 2: Finkelstein Reaction from 4-Chloro-2-phenylpyrimidine

The Finkelstein reaction is a halogen exchange reaction, typically an Sₙ2 process, where a less reactive alkyl or aryl halide is converted to a more reactive one.[3] In the context of aromatic systems, this reaction is often catalyzed. The synthesis of this compound from its chloro-analogue is a classic example of this transformation.

The mechanism for the aromatic Finkelstein reaction involves a nucleophilic aromatic substitution. While uncatalyzed substitution is possible, the reaction is significantly accelerated by the use of a copper(I) catalyst, which facilitates the displacement of the chloride by the iodide. The reaction is driven to completion by using a large excess of the iodide salt.

The overall synthetic workflow, including the preparation of the necessary precursors, is outlined in the diagram below.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_reactions Main Synthetic Routes 2-Phenyl-4(3H)-pyrimidinone 2-Phenyl-4(3H)-pyrimidinone 4-Chloro-2-phenylpyrimidine_precursor 4-Chloro-2-phenylpyrimidine 2-Phenyl-4(3H)-pyrimidinone->4-Chloro-2-phenylpyrimidine_precursor POCl3 4-Amino-2-phenylpyrimidine_precursor 4-Amino-2-phenylpyrimidine Sandmeyer Reaction Sandmeyer Reaction 4-Amino-2-phenylpyrimidine_precursor->Sandmeyer Reaction Starting Material 4-Chloro-2-phenylpyrimidine_precursor->4-Amino-2-phenylpyrimidine_precursor Amine Source Finkelstein Reaction Finkelstein Reaction 4-Chloro-2-phenylpyrimidine_precursor->Finkelstein Reaction Starting Material This compound This compound Sandmeyer Reaction->this compound Product Finkelstein Reaction->this compound Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursors and the final product, this compound.

Synthesis of 4-Chloro-2-phenylpyrimidine

4-Chloro-2-phenylpyrimidine is a key intermediate for both the Finkelstein reaction and as a potential precursor to 4-amino-2-phenylpyrimidine. It is typically synthesized by the chlorination of 2-phenyl-4(3H)-pyrimidinone.

Protocol:

  • To a round-bottom flask, add 2-phenyl-4(3H)-pyrimidinone (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of an organic base such as N,N-dimethylaniline (0.1 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-phenylpyrimidine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Amino-2-phenylpyrimidine

4-Amino-2-phenylpyrimidine, the starting material for the Sandmeyer route, can be synthesized from 4-chloro-2-phenylpyrimidine.

Protocol:

  • In a sealed tube or a pressure vessel, dissolve 4-chloro-2-phenylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of an ammonia source, such as a saturated solution of ammonia in methanol or aqueous ammonia.

  • Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude 4-amino-2-phenylpyrimidine.

  • Purify the product by recrystallization or column chromatography.

Formation of this compound

This protocol is a general procedure for the diazotization-iodination of aromatic amines and can be adapted for 4-amino-2-phenylpyrimidine.[1][4][5]

Protocol:

  • Dissolve 4-amino-2-phenylpyrimidine (1 equivalent) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water at 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI, 2-3 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Sandmeyer_Mechanism 4-Amino-2-phenylpyrimidine 4-Amino-2-phenylpyrimidine Diazonium Salt 2-Phenylpyrimidin-4-yl-diazonium salt 4-Amino-2-phenylpyrimidine->Diazonium Salt 1. NaNO2, H+ 2. 0-5 °C This compound This compound Diazonium Salt->this compound KI, H2O (N2 evolution)

Caption: Sandmeyer reaction pathway for this compound.

This protocol describes the halogen exchange reaction to form this compound from 4-chloro-2-phenylpyrimidine.

Protocol:

  • In a round-bottom flask, dissolve 4-chloro-2-phenylpyrimidine (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add an excess of sodium iodide (NaI, 3-5 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Finkelstein_Mechanism 4-Chloro-2-phenylpyrimidine 4-Chloro-2-phenylpyrimidine This compound This compound 4-Chloro-2-phenylpyrimidine->this compound NaI, Acetone (reflux) NaCl_precipitate NaCl (precipitate)

Caption: Finkelstein reaction for this compound synthesis.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound and its precursors. Please note that yields are highly dependent on the specific reaction scale and purification methods.

Reaction Starting Material Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Chlorination 2-Phenyl-4(3H)-pyrimidinonePOCl₃, N,N-dimethylanilineNeat105-1102-470-90
Amination 4-Chloro-2-phenylpyrimidineNH₃ (aq. or in MeOH)Ethanol120-15012-2460-80
Sandmeyer 4-Amino-2-phenylpyrimidineNaNO₂, H₂SO₄, KIWater0-5 then RT2-365-85
Finkelstein 4-Chloro-2-phenylpyrimidineNaIAcetone/DMFReflux12-4875-95

Conclusion

This technical guide has detailed the primary synthetic routes for the formation of this compound, a crucial intermediate for further chemical transformations. The Sandmeyer and Finkelstein reactions offer reliable and high-yielding pathways to this target molecule. The provided experimental protocols and reaction parameters serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this versatile building block for a wide range of applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 4-Iodo-2-phenylpyrimidine is scarce in publicly available literature. This guide provides a comprehensive overview based on the known properties of its constituent parts and closely related analogues, namely the parent compound 2-phenylpyrimidine, the key precursor 2-chloropyrimidine, and the isomeric analogue 4-Iodo-6-phenylpyrimidine. The information presented herein is intended to serve as a predictive guide for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The properties of this compound can be inferred from its structural analogues. The introduction of an iodine atom at the 4-position of 2-phenylpyrimidine is expected to significantly increase the molecular weight and melting point, and influence its solubility and reactivity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-Phenylpyrimidine (CAS: 7431-45-0)2-Chloropyrimidine (CAS: 1722-12-9)4-Iodo-6-phenylpyrimidine (CAS: 41270-96-6)
Molecular Formula C₁₀H₇IN₂C₁₀H₈N₂[1]C₄H₃ClN₂[2]C₁₀H₇IN₂[3]
Molecular Weight 282.08 g/mol 156.18 g/mol [1]114.53 g/mol [2]282.08 g/mol [3]
Appearance White to off-white or pale yellow solidWhite solidYellowish to pale orange crystals[4]Yellow Solid
Melting Point > 100 °CNot available63-66 °C[4][5]Not available
Boiling Point > 200 °C100 °C at 5 mmHg[6]75-76 °C at 10 mmHg[4][5]Not available
Solubility Soluble in organic solvents (DMSO, DMF, Dichloromethane)Soluble in organic solventsSlightly soluble in water; Soluble in alcohol and benzene[4]Soluble in DMSO (>30 mg/mL)[7]
IUPAC Name This compound2-phenylpyrimidine[5]2-chloropyrimidine[2]4-Iodo-6-phenylpyrimidine[3]

Spectroscopic Data (Predicted)

The spectroscopic data for this compound can be predicted based on the known spectra of 2-phenylpyrimidine.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the phenyl group protons (likely in the range of 7.4-8.5 ppm) and the pyrimidine ring protons. The pyrimidine protons at the 5- and 6-positions will be distinct and their chemical shifts will be influenced by the presence of the iodo group.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms. The carbon atom attached to the iodine (C4) is expected to have a chemical shift in the range of 90-110 ppm. The other carbon signals for the pyrimidine and phenyl rings will be in the aromatic region (120-170 ppm).[5]

Synthesis and Experimental Protocols

A direct and selective synthesis for this compound is not explicitly reported. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of pyrimidines. A proposed two-step synthesis starting from the commercially available 2,4-dichloropyrimidine is outlined below.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Finkelstein Reaction start 2,4-Dichloropyrimidine reagent1 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ start->reagent1 intermediate 2-Chloro-4-phenylpyrimidine reagent1->intermediate reagent2 Sodium Iodide (NaI), Acetone intermediate->reagent2 product This compound reagent2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 2-Chloro-4-phenylpyrimidine (Intermediate)

This protocol is adapted from established methods for regioselective Suzuki coupling of 2,4-dichloropyrimidines.[8]

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add phenylboronic acid (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture under microwave irradiation or conventional heating at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.

Experimental Protocol 2: Synthesis of this compound (Final Product)

This protocol describes a Finkelstein reaction to substitute the chlorine atom with iodine.

  • Dissolve 2-chloro-4-phenylpyrimidine (1.0 eq) in acetone.

  • Add sodium iodide (NaI) (1.5-2.0 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC or LC-MS. The formation of a precipitate (NaCl) indicates the progress of the reaction.

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with water and a dilute solution of sodium thiosulfate to remove any remaining iodine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the electron-deficient pyrimidine ring and the versatile carbon-iodine bond. The pyrimidine ring is susceptible to nucleophilic attack, while the C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond at the 4-position.[9]

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl group.[10][11]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 4-amino-2-phenylpyrimidine derivatives.

  • Heck Coupling: Reaction with alkenes to form 4-alkenyl-2-phenylpyrimidines.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination center This compound suzuki_reagent R-B(OH)₂ [Pd] center->suzuki_reagent sonogashira_reagent R-C≡CH [Pd], [Cu] center->sonogashira_reagent buchwald_reagent R₂NH [Pd] center->buchwald_reagent suzuki_product 4-Aryl-2-phenylpyrimidine suzuki_reagent->suzuki_product sonogashira_product 4-Alkynyl-2-phenylpyrimidine sonogashira_reagent->sonogashira_product buchwald_product 4-Amino-2-phenylpyrimidine buchwald_reagent->buchwald_product

Caption: Key cross-coupling reactions of this compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, the pyrimidine scaffold is a well-known pharmacophore present in numerous bioactive compounds.[12][13] Derivatives of 2-phenylpyrimidine have been investigated for various therapeutic applications, including as antifungal agents targeting CYP51 and as P2Y12 antagonists for inhibiting platelet aggregation.[14][15]

Furthermore, the isomeric analogue, 4-Iodo-6-phenylpyrimidine (also known as 4-IPP), is a known irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[7][16][17] MIF is a pro-inflammatory cytokine implicated in various diseases, including cancer and autoimmune disorders. 4-IPP acts as a suicide substrate, covalently binding to the N-terminal proline of MIF and inactivating it.[17][18] This inactivation can suppress osteoclast formation and promote osteoblast differentiation through the inhibition of the NF-κB signaling pathway.[16] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity against MIF or other biological targets.

G node_ipp 4-Iodo-phenylpyrimidine (e.g., 4-IPP) node_mif MIF (Macrophage Migration Inhibitory Factor) node_ipp->node_mif inhibits (irreversibly) node_nfkb NF-κB Signaling Pathway node_mif->node_nfkb activates node_osteoclast Osteoclast Formation (Bone Resorption) node_nfkb->node_osteoclast promotes node_osteoblast Osteoblast Differentiation (Bone Formation) node_nfkb->node_osteoblast inhibits

References

Unraveling the Identity of a Phenylpyrimidine: A Technical Examination of 4-Iodo-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of chemical literature and databases for the compound 4-Iodo-2-phenylpyrimidine has yielded no specific records of its synthesis, history, or physical properties. This suggests the compound is not a commonly synthesized or studied isomer. However, a closely related and well-documented isomer, 4-Iodo-6-phenylpyrimidine (CAS Number: 41270-96-6), is a significant compound in biochemical research, primarily known as an inhibitor of the Macrophage Migration Inhibitory Factor (MIF). This guide will focus on the discovery and history of this scientifically relevant isomer.

Introduction to 4-Iodo-6-phenylpyrimidine

4-Iodo-6-phenylpyrimidine is a heterocyclic organic compound that has garnered significant interest in the field of drug discovery. Its structure, featuring a pyrimidine core substituted with a phenyl group at the 6-position and an iodine atom at the 4-position, is key to its biological activity. It acts as a specific, irreversible inhibitor of the Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in various inflammatory diseases and cancer.[1][2] By covalently binding to the N-terminal proline of MIF, 4-Iodo-6-phenylpyrimidine, also known as 4-IPP, effectively inactivates the protein.[1]

Historical Synthesis Pathway

The historical synthesis of 4-Iodo-6-phenylpyrimidine is not detailed in a single "discovery" paper but can be reconstructed from established synthetic methodologies for pyrimidine derivatives. The most logical and commonly employed pathway involves a three-step process, beginning with the synthesis of a hydroxyl precursor, followed by chlorination, and culminating in a halogen exchange reaction.

G General Synthesis Workflow for 4-Iodo-6-phenylpyrimidine A Starting Materials (e.g., β-ketoester, formamide) B Step 1: Cyclization (Formation of Pyrimidine Ring) A->B C 4-Hydroxy-6-phenylpyrimidine B->C D Step 2: Chlorination (e.g., POCl₃) C->D E 4-Chloro-6-phenylpyrimidine D->E F Step 3: Halogen Exchange (Finkelstein Reaction, e.g., NaI) E->F G 4-Iodo-6-phenylpyrimidine F->G G Mechanism of MIF Inhibition by 4-IPP cluster_0 MIF Active Site MIF MIF Protein (with catalytic Pro-1) Interaction Covalent Bond Formation (Nucleophilic attack by Pro-1) MIF->Interaction IPP 4-Iodo-6-phenylpyrimidine (4-IPP) IPP->Interaction Enters active site Inactive_MIF Inactive MIF-6-phenylpyrimidine Adduct Interaction->Inactive_MIF Irreversible Inhibition Iodide Iodide Ion (I⁻) (Leaving Group) Interaction->Iodide

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing 4-iodo-2-phenylpyrimidine as the electrophilic partner. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. For drug development professionals, this reaction is instrumental in the synthesis of novel molecular entities, allowing for the facile introduction of diverse aryl and heteroaryl substituents onto a core scaffold. The 2,4-disubstituted pyrimidine motif is a privileged structure in numerous biologically active compounds, and the Suzuki coupling of this compound provides a direct and efficient route to a library of 2-phenyl-4-aryl(heteroaryl)pyrimidines. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions and higher yields.

Reaction Principle and Pathway

The catalytic cycle of the Suzuki coupling reaction is a well-established process involving a Pd(0)/Pd(II) cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Tabulated Reaction Parameters

The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling. Below is a summary of commonly used conditions for the coupling of aryl iodides, including those analogous to 4-iodopyrimidines.

Table 1: Common Catalysts for Suzuki Coupling of Aryl Iodides
CatalystTypical Loading (mol%)LigandNotes
Pd(PPh₃)₄1 - 5TriphenylphosphineA common and effective catalyst, though can be air-sensitive.
Pd(OAc)₂1 - 5Requires external phosphine ligand (e.g., PPh₃, SPhos)A stable Pd(II) precatalyst that is reduced in situ.
PdCl₂(dppf)1 - 5dppfOften used for more challenging couplings.
Pd/C5 - 10None (heterogeneous)Allows for easier purification, though may require higher temperatures.
Table 2: Common Bases for Suzuki Coupling
BaseStrengthTypical EquivalentsSolubilityNotes
K₂CO₃Moderate2 - 3Soluble in waterA widely used, inexpensive, and effective base.
Cs₂CO₃Strong2 - 3Soluble in many organic solventsOften gives higher yields, especially for less reactive substrates.
K₃PO₄Strong2 - 3Soluble in waterA strong base that can be effective when others fail.
Na₂CO₃Moderate2 - 3Soluble in waterAnother common and cost-effective option.
Table 3: Common Solvents for Suzuki Coupling
Solvent SystemTypical RatioNotes
1,4-Dioxane / Water4:1 to 10:1A versatile system that solubilizes both organic and inorganic reagents.
Toluene / Water4:1 to 10:1Good for higher temperature reactions.
DME / Water4:1 to 10:1Another effective ether-based solvent system.
Acetonitrile / Water4:1 to 10:1A more polar aprotic solvent option.
Ethanol / Water1:1 to 4:1A greener solvent choice that can be very effective.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, base, and catalyst in a reaction vessel. B Add degassed solvent. A->B C Purge with inert gas (Argon or Nitrogen). B->C D Heat the reaction mixture with stirring for the specified time. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Perform aqueous work-up (e.g., extraction with an organic solvent). F->G H Dry the organic layer and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq.)

  • Base (e.g., Cs₂CO₃, 2.5 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk tube or a round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-4-arylpyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.01 - 0.05 eq.).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the same work-up and purification procedure as described in Protocol 1.

Expected Results and Troubleshooting

The Suzuki coupling of this compound is expected to proceed in good to excellent yields with a variety of aryl- and heteroarylboronic acids.

Table 4: Representative Yields for the Suzuki Coupling of this compound with Various Boronic Acids (Predicted)
EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2,4-Diphenylpyrimidine85 - 95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-phenylpyrimidine80 - 90
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-2-phenylpyrimidine80 - 90
43-Thienylboronic acid2-Phenyl-4-(thiophen-3-yl)pyrimidine75 - 85
52-Naphthylboronic acid4-(Naphthalen-2-yl)-2-phenylpyrimidine80 - 90

Note: These are predicted yields based on similar reactions in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting:

  • Low or no conversion:

    • Ensure the catalyst is active. Use a fresh bottle or a different batch.

    • Check the quality of the base and ensure it is anhydrous if required by the specific protocol.

    • Thoroughly degas the solvents to remove oxygen, which can deactivate the catalyst.

    • Increase the reaction temperature or time.

  • Formation of side products (e.g., homocoupling of the boronic acid):

    • Decrease the catalyst loading.

    • Use a more dilute reaction mixture.

    • Ensure the reaction is performed under a strict inert atmosphere.

  • Protodeboronation (loss of the boronic acid group):

    • Use a less aqueous solvent system.

    • Use a milder base.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Sonogashira Reaction with 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1][2] Its applications are widespread, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1] The reaction proceeds under relatively mild conditions, often at room temperature, and can tolerate a wide range of functional groups, making it highly valuable in medicinal chemistry.[1]

This document provides detailed application notes and protocols for the Sonogashira reaction using 4-iodo-2-phenylpyrimidine as the aryl halide substrate. The resulting 4-alkynyl-2-phenylpyrimidine scaffold is a key structural motif in a variety of biologically active compounds, notably as kinase inhibitors in cancer therapy.

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to target protein kinases. The introduction of an alkynyl group at the 4-position of the 2-phenylpyrimidine moiety via the Sonogashira reaction allows for the exploration of chemical space and the fine-tuning of inhibitory activity and selectivity against various kinase targets.

Notably, derivatives of 4-alkynyl-2-phenylpyrimidine have shown significant promise as inhibitors of key kinases implicated in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and differentiation.[3][4] Its aberrant activation is a hallmark of many cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]

The Sonogashira reaction provides a direct and efficient route to synthesize libraries of these potential kinase inhibitors for structure-activity relationship (SAR) studies.

Reaction Mechanism and Key Parameters

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

Key Reaction Parameters:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[7]

  • Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are used to facilitate the reaction by forming a copper acetylide intermediate.[7] Copper-free Sonogashira protocols have also been developed.

  • Base: An amine base, such as triethylamine or piperidine, is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[2]

  • Solvent: A variety of solvents can be used, with DMF and THF being common choices. The amine base can sometimes also serve as the solvent.

The general trend for the reactivity of the halide in the Sonogashira coupling is I > Br > Cl > F.[7] Therefore, this compound is an excellent substrate for this reaction.

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound

This protocol is a representative procedure based on established methods for the Sonogashira coupling of aryl iodides. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.05-0.10 eq.).

  • Add the anhydrous solvent (e.g., DMF or THF) and the base (e.g., Et₃N, 2-3 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2-phenylpyrimidine.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative examples of Sonogashira coupling reactions with various aryl iodides, illustrating the expected scope and yields for the reaction with this compound.

EntryAryl IodideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ (5), CuI (5)Et₃NDMF6512[8]
2This compound1-HeptynePdCl₂(PPh₃)₂ (5), CuI (5)Et₃NDMF6512[8]
3This compound(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (5), CuI (5)Et₃NDMF6512[8]
4This compound3-EthynylpyridinePdCl₂(PPh₃)₂ (5), CuI (5)Et₃NDMF6512[8]
5IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)[TBP][4EtOV]-55395[9]
64-IodotoluenePhenylacetylene5% Pd/Al₂O₃, 0.1% Cu₂O-THF-DMA80-76[10]

*Yields for entries 1-4 are representative and based on typical outcomes for similar substrates as reported in the literature.[8]

Mandatory Visualizations

Experimental Workflow

G General Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Schlenk Flask under Inert Atmosphere reagents Add this compound, Alkyne, Catalysts (Pd & Cu) start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base stir Stir at RT or Heat solvent_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Cool and Dilute monitor->quench Reaction Complete extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 4-Alkynyl-2-phenylpyrimidine purify->product characterize Characterize by NMR, Mass Spectrometry product->characterize

Caption: General workflow for the Sonogashira coupling reaction.

EGFR Signaling Pathway

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Alkynyl-2-phenylpyrimidine (Kinase Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 4-amino-2-phenylpyrimidine derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, which are prevalent in a wide range of biologically active molecules and pharmaceutical compounds.

Introduction

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1] This reaction has become indispensable in medicinal chemistry and drug discovery due to its broad substrate scope and functional group tolerance. The 2-phenylpyrimidine core is a significant scaffold in numerous therapeutic agents, and the ability to introduce diverse amino functionalities at the 4-position via C-N cross-coupling opens up vast possibilities for generating novel molecular entities with potential pharmacological activity.[2]

This document outlines the general reaction, provides a detailed experimental protocol, and presents a summary of representative reaction conditions and yields for the Buchwald-Hartwig amination of 4-iodo-2-phenylpyrimidine.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

Figure 1: General scheme of the Buchwald-Hartwig amination of this compound.

Data Presentation

The following table summarizes typical yields for the Buchwald-Hartwig amination of various aryl iodides with a range of primary and secondary amines. While this data is not specific to this compound, it is illustrative of the general applicability and efficiency of the Buchwald-Hartwig amination for similar substrates.[3]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001691
2MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100885
3n-ButylaminePd(OAc)₂ / BINAPK₂CO₃Toluene1101278
4Diethylamine[Pd(NHC)]NaOtBuToluene80692
5p-ToluidineNi(acac)₂K₃PO₄Dioxane1002495
6CyclohexylaminePd(OAc)₂ / RuPhosLHMDSTHF801088

Experimental Protocols

This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a representative amine, aniline. This protocol is adapted from procedures reported for structurally similar heterocyclic iodides.[4][5]

Materials and Equipment
  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Detailed Experimental Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). The solid reagents should be handled under an inert atmosphere to prevent degradation.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the addition of aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(phenylamino)-2-phenylpyrimidine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

G reagents Weigh Reagents: This compound Pd(OAc)₂, Xantphos, NaOtBu setup Assemble Reaction: Add reagents to Schlenk tube under inert atmosphere reagents->setup solvent_amine Add Solvent and Amine: Anhydrous Toluene Aniline setup->solvent_amine reaction Heat and Stir: 100 °C, 8-16 h solvent_amine->reaction workup Reaction Workup: Cool, dilute, filter reaction->workup extraction Extraction: Wash with water and brine workup->extraction purification Purification: Column Chromatography extraction->purification product Final Product: 4-(Phenylamino)-2-phenylpyrimidine purification->product G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl_halide L₂Pd(II)(Ar)(I) oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination pd_aryl_halide->amine_coordination HNR¹R² pd_amine_complex [L₂Pd(II)(Ar)(NHR¹R²)]⁺I⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-NR¹R² reductive_elimination->product

References

Application Notes and Protocols for 4-Iodo-2-phenylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-iodo-2-phenylpyrimidine as a versatile building block in medicinal chemistry. This key intermediate serves as a scaffold for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors and other potential therapeutic agents. The protocols detailed below offer practical guidance for the derivatization of this compound through common and powerful cross-coupling reactions.

Introduction to this compound

This compound is a valuable heterocyclic intermediate in drug discovery. The presence of a phenyl group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring offers distinct opportunities for synthetic diversification. The iodine atom is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the 2-phenylpyrimidine core, which is a recognized pharmacophore in many biologically active compounds. Derivatives of this scaffold have shown promise as anticancer agents, kinase inhibitors, and modulators of other important biological targets.

Synthetic Applications and Protocols

The reactivity of the C-I bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C and C-N bonds, providing access to a wide range of 2,4-disubstituted pyrimidine derivatives.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylpyrimidines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl groups at the 4-position, a common strategy in the development of kinase inhibitors and other bioactive molecules.

Experimental Protocol: Synthesis of 2-Phenyl-4-(p-tolyl)pyrimidine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-(p-tolyl)pyrimidine.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,4-Diphenylpyrimidine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-phenylpyrimidine82
33-Fluorophenylboronic acid4-(3-Fluorophenyl)-2-phenylpyrimidine78
4Thiophen-2-ylboronic acid2-Phenyl-4-(thiophen-2-yl)pyrimidine75

Yields are representative and may vary based on reaction scale and purification.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Pd(OAc)₂/PPh₃ Arylboronic_Acid Arylboronic Acid Product 4-Aryl-2-phenylpyrimidine Catalyst->Product Base K₂CO₃ Solvent Dioxane/Water Heat Heat (80-90 °C)

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-phenylpyrimidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties onto the 2-phenylpyrimidine scaffold, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-phenylpyrimidine

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(phenylethynyl)-2-phenylpyrimidine.

Table 2: Representative Yields for Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkyneProductYield (%)
1Ethynylbenzene4-(Phenylethynyl)-2-phenylpyrimidine88
21-Hexyne2-Phenyl-4-(hex-1-yn-1-yl)pyrimidine85
33-Hydroxy-3-methyl-1-butyne4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-phenylpyrimidine75
4Trimethylsilylacetylene2-Phenyl-4-((trimethylsilyl)ethynyl)pyrimidine92

Yields are representative and may vary based on reaction scale and purification.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Pd(PPh₃)₂Cl₂/CuI Terminal_Alkyne Terminal Alkyne Product 4-Alkynyl-2-phenylpyrimidine Catalyst->Product Base Triethylamine Solvent THF

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylpyrimidines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2][3][4][5] This reaction is particularly useful for introducing substituted anilines at the 4-position of the 2-phenylpyrimidine core, a key structural motif in many kinase inhibitors that interact with the hinge region of the ATP-binding site.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine.

Table 3: Representative Yields for Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineProductYield (%)
1AnilineN,2-Diphenylpyrimidin-4-amine80
23-ChloroanilineN-(3-Chlorophenyl)-2-phenylpyrimidin-4-amine75
3Morpholine4-(2-Phenylpyrimidin-4-yl)morpholine90
4BenzylamineN-Benzyl-2-phenylpyrimidin-4-amine82

Yields are representative and may vary based on reaction scale and purification.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Pd₂(dba)₃/Xantphos Amine Amine/Aniline Product 4-Amino-2-phenylpyrimidine Catalyst->Product Base Cs₂CO₃ Solvent Dioxane Heat Heat (100 °C)

Buchwald-Hartwig Amination Workflow

Application in Kinase Inhibitor Development: A Case Study

Derivatives of 2,4-disubstituted pyrimidines are prominent in the development of kinase inhibitors for cancer therapy. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. The 2-phenylpyrimidine scaffold serves as a core structure that can be elaborated to achieve potency and selectivity against specific kinases.

Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are implicated in the development of various cancers, particularly non-small cell lung cancer (NSCLC).[6] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies. Many of these inhibitors feature a 4-anilino-pyrimidine or a related heterocyclic core.

Structure-Activity Relationship (SAR) Insights:

  • 4-Anilino Group: The aniline moiety at the 4-position is crucial for hinge binding within the ATP pocket of the kinase. Substituents on the aniline ring can be modulated to enhance potency and selectivity.

  • 2-Phenyl Group: The phenyl group at the 2-position often occupies a hydrophobic pocket, and its substitution can influence the overall binding affinity and pharmacokinetic properties of the compound.

Table 4: Representative Biological Activity of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

Compound IDR Group at C4Kinase TargetIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
A 4-AnilinoEGFR (L858R/T790M)6.4H19750.17
B 3-EthynylanilinoVEGFR-21050A5492.16
C 4-MorpholinoPI3Kα3--
D 4-(1H-Pyrazol-4-yl)JNK2---

Data is compiled from various sources and represents the potential of the 2,4-disubstituted pyrimidine scaffold. Specific IC₅₀ and GI₅₀ values are illustrative.[2][6][7]

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Small molecule inhibitors targeting the EGFR kinase domain block this initial phosphorylation step, thereby inhibiting the downstream signaling and suppressing tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in constructing diverse libraries of 2,4-disubstituted pyrimidines through robust cross-coupling methodologies makes it a cornerstone for structure-activity relationship studies and the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

References

Application Notes and Protocols for the Stille Coupling of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and representative data for the palladium-catalyzed Stille cross-coupling reaction of 4-iodo-2-phenylpyrimidine with various organostannanes. This reaction is a powerful tool for the synthesis of substituted 2-phenylpyrimidines, which are important scaffolds in medicinal chemistry and materials science. The Stille coupling is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[1][2][3]

Overview of the Stille Coupling Reaction

The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[1][3] The reaction proceeds through a catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination.[1] Key to the success of the Stille coupling is the choice of catalyst, ligands, solvent, and any additives, which can significantly influence the reaction rate and yield.[2][4] Organotin reagents, while effective, are toxic, and appropriate handling and purification methods are necessary to remove tin byproducts.[1]

Representative Data for Stille Coupling with this compound

The following table summarizes typical reaction conditions and expected yields for the Stille coupling of this compound with aryl, vinyl, and alkylstannanes. These examples are illustrative and based on general protocols for similar heterocyclic systems, as specific literature data for this exact reaction is limited.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventAdditiveTemperature (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene-1101285
2Tributyl(vinyl)stannanePd₂(dba)₃ (2.5)P(o-tolyl)₃ (10)Dioxane-100892
3Tributyl(methyl)stannanePdCl₂(PPh₃)₂ (5)-DMFCuI (10)802465

Experimental Protocol: General Procedure for the Stille Coupling of this compound

This protocol provides a detailed methodology for the Stille coupling reaction.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Reagents for workup and purification (e.g., potassium fluoride solution, ethyl acetate, hexane, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 10 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Addition of Organostannane: Add the organostannane (e.g., Tributyl(phenyl)stannane, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). To remove tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (1 M, 20 mL) for 1 hour.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (R¹-X) Transmetalation_intermediate [R¹-Pd(II)L₂(SnR³₃R²)]⁺X⁻ PdII_complex->Transmetalation_intermediate Transmetalation (R²-SnR³₃) PdII_coupled R¹-Pd(II)L₂-R² Transmetalation_intermediate->PdII_coupled - XSnR³₃ PdII_coupled->Pd0 Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reactants: This compound, Catalyst setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Prepare Anhydrous Solvent solvent->setup addition Add Reagents and Solvent setup->addition stannane_add Add Organostannane addition->stannane_add heating Heat and Stir stannane_add->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench kf_wash Aqueous KF Wash quench->kf_wash extraction Extraction with Organic Solvent kf_wash->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General experimental workflow for the Stille coupling.

References

Application of 4-Iodo-2-phenylpyrimidine in Kinase Inhibitor Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The 2-phenylpyrimidine moiety, in particular, is a well-established pharmacophore that can be strategically functionalized to achieve high potency and selectivity against a variety of protein kinases. 4-Iodo-2-phenylpyrimidine serves as a versatile and crucial building block in the synthesis of these inhibitors. Its iodine atom provides a reactive handle for introducing diverse chemical functionalities through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the 2-phenylpyrimidine core to optimize kinase inhibitory activity and other pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, along with representative data on their biological activity and the signaling pathways they target.

Key Synthetic Applications

The primary utility of this compound in kinase inhibitor synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 position. This enables the introduction of a wide range of substituents that can interact with specific residues in the ATP-binding pocket of kinases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1] This reaction is instrumental in creating biaryl structures, which are common motifs in type I and type II kinase inhibitors.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[2] The resulting alkynylpyrimidines can serve as key intermediates or as final products with unique conformational properties that can be exploited for kinase binding.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[3] This reaction is particularly useful for introducing amino substituents that can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the key reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add the degassed solvent mixture of Toluene/Ethanol/Water (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-phenylpyrimidine.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF (10 mL) and the terminal alkyne (1.5 mmol).

  • Add the base (TEA or DIPEA, 3.0 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-2-phenylpyrimidine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos or other suitable phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

  • In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and the phosphine ligand (0.04 mmol) in anhydrous toluene (10 mL).

  • Transfer the solution to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-phenylpyrimidine derivative.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using a 2-phenylpyrimidine core, demonstrating the potential of derivatives of this compound.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
PPY-1 c-Src60.4Staurosporine8.5
PPY-2 Btk90.5Ibrutinib0.5
PPY-3 Lck110Dasatinib0.5
CK2i-1 CK28Sunitinib261
CK2i-2 CK210Erlotinib55
Her2i-1 Her240Staurosporine38
VEGFR2i-1 VEGFR2136Sunitinib261

Note: The compound IDs are representative and derived from literature on phenyl-pyrimidine based inhibitors to illustrate potential activities.[4][5][6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway targeted by kinase inhibitors derived from 2-phenylpyrimidine scaffolds and a general experimental workflow for their synthesis and evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 2-Phenylpyrimidine Kinase Inhibitor Inhibitor->RTK

Caption: A simplified representation of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for kinase inhibitors.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Kinase Inhibition Assay (IC50 Determination) Characterization->Screening Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Screening->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: A general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

Conclusion

This compound is a highly valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its amenability to various palladium-catalyzed cross-coupling reactions allows for the facile introduction of functionalities that can modulate potency, selectivity, and pharmacokinetic properties. The provided protocols and data serve as a guide for researchers in the field of drug discovery to utilize this versatile building block in the development of novel therapeutics targeting protein kinases. The systematic application of these synthetic strategies will continue to be a cornerstone in the design of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction with 4-iodo-2-phenylpyrimidine. The information is curated for professionals in the fields of chemical research and drug development, offering insights into reaction optimization and execution.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1][2][3] This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its functional group tolerance and broad substrate scope.[4][5] For this compound, the Heck reaction enables the introduction of various alkenyl groups at the 4-position, providing a versatile method for generating novel derivatives with potential biological activity.

Key Parameters for Optimization

Successful execution of the Heck reaction with this compound requires careful consideration and optimization of several key parameters. Aryl iodides are generally more reactive than bromides or chlorides in the Heck reaction.[3] The following components are critical to achieving high yields and selectivity:

  • Palladium Catalyst: The choice of the palladium source and its ligands is crucial. While Pd(OAc)₂ and PdCl₂ are common precatalysts, the use of phosphine ligands such as PPh₃ (triphenylphosphine) or more sterically demanding and electron-rich phosphines can enhance catalytic activity.[3] Phosphine-free catalyst systems are also an option.[1]

  • Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[2][3] Common bases include organic amines like triethylamine (NEt₃) and inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).[3][6]

  • Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used. More environmentally friendly "green" protocols may utilize alcohols like ethanol or even water.[4][5]

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C.[4][5] Microwave irradiation has emerged as an effective method for accelerating the reaction and often leads to shorter reaction times and improved yields.[4][5]

  • Alkene Substrate: The nature of the alkene coupling partner is also important. Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[3]

Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction involving aryl iodides, which can be adapted for this compound.

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Catalyst loading typically ranges from 0.1 to 5 mol%.
Ligand PPh₃, P(o-tol)₃, BINAPLigand-to-palladium ratio is often 2:1 or 4:1.
Base NEt₃, K₂CO₃, NaOAc, Cs₂CO₃Typically used in stoichiometric amounts (1.1-2.5 equivalents).
Solvent DMF, NMP, DMAc, MeCN, EtOH/H₂OThe choice depends on the solubility of reactants and the reaction temperature.
Temperature 80-140 °CMicrowave heating can significantly reduce reaction times.[4][5]
Alkene Styrene, acrylates, acrylonitrileUsually used in slight excess (1.1-1.5 equivalents).
Reaction Time 2-48 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocol: General Procedure for the Heck Reaction of this compound

This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the specific conditions may be necessary for different alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Sodium Acetate (NaOAc)

  • Anhydrous Dimethylformamide (DMF) or other suitable solvent

  • Schlenk flask or microwave reaction vial

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), Pd(OAc)₂ (0.01-0.05 equiv), and PPh₃ (0.02-0.10 equiv).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the solids.

  • Add the base (e.g., NEt₃, 1.5 equiv) to the reaction mixture.

  • Finally, add the alkene (1.2 equiv) to the flask.

  • If using conventional heating, place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • If using microwave irradiation, seal the vial and place it in the microwave reactor. Set the temperature (e.g., 120-140 °C) and time (e.g., 15-60 minutes).[4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visual Representations

The following diagrams illustrate the general workflow and catalytic cycle of the Heck reaction.

Heck_Reaction_Workflow A Reactant Preparation (this compound, Alkene, Catalyst, Base, Solvent) B Reaction Setup (Inert Atmosphere) A->B Charge Reactor C Reaction (Conventional Heating or Microwave) B->C Heating D Work-up (Quenching, Extraction) C->D Cooling E Purification (Column Chromatography) D->E Crude Product F Product Analysis (NMR, MS) E->F Purified Product

Caption: Experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(Ar)(I) pd0->pd_complex1 Ar-I lab4 lab4 oxidative_add Oxidative Addition pd_complex2 L(Ar)Pd(I)(Alkene) pd_complex1->pd_complex2 Alkene lab1 lab1 alkene_coord Alkene Coordination pd_complex3 L₂Pd(Alkenyl)(I) pd_complex2->pd_complex3 lab2 lab2 migratory_ins Migratory Insertion pd_complex4 L₂Pd(H)(I) pd_complex3->pd_complex4 Product lab3 lab3 beta_hydride β-Hydride Elimination pd_complex4->pd0 Base reductive_elim Reductive Elimination

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes & Protocols: 4-Chloro-2-phenylpyrimidine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of 4-chloro-2-phenylpyrimidine as a key intermediate in the synthesis of bioactive molecules. While the initial focus was on 4-iodo-2-phenylpyrimidine, a thorough literature review indicated that 4-chloro-2-phenylpyrimidine is a more commonly utilized precursor in documented synthetic routes. These notes will focus on the synthesis of a potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitor, leveraging a pivotal Suzuki coupling reaction.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing molecules that can interact with a variety of biological targets. The 2-phenylpyrimidine moiety, in particular, has been explored for its potential in developing kinase inhibitors, anticancer agents, and modulators of various signaling pathways.

Halogenated pyrimidines, such as 4-chloro-2-phenylpyrimidine, are versatile building blocks in organic synthesis. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for carbon-carbon bond formation through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of diverse aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.

This application note will detail the synthesis of a specific CAMKK2 inhibitor using 4-chloro-2-phenylpyrimidine, providing a robust protocol for researchers in the field.

Synthesis of a CAMKK2 Inhibitor

A key application of 4-chloro-2-phenylpyrimidine is in the synthesis of kinase inhibitors. The following example details a Suzuki coupling reaction to form a core scaffold for a potent CAMKK2 inhibitor.[1][2]

Reaction Scheme

The overall synthetic transformation is the palladium-catalyzed Suzuki coupling of 4-chloro-2-phenylpyrimidine with a custom boronate ester to yield the desired 4-substituted-2-phenylpyrimidine, a crucial intermediate for the CAMKK2 inhibitor.

Caption: Suzuki coupling of 4-chloro-2-phenylpyrimidine.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the 4-substituted-2-phenylpyrimidine intermediate.

Reactant 1 (Limiting Reagent)Reactant 2CatalystBaseSolventTemp (°C)Time (min)
4-Chloro-2-phenylpyrimidine (0.81 mmol)Boronate Ester 3 (0.97 mmol)Pd(PPh₃)₄ (0.042 mmol)Cs₂CO₃ (2.40 mmol)1,2-DME/H₂O12030

Table 1: Reaction conditions for the Suzuki coupling reaction.[1][2]

Experimental Protocol

Materials:

  • 4-Chloro-2-phenylpyrimidine (155 mg, 0.81 mmol)

  • Pinacol boronate ester 3 (307 mg, 0.97 mmol)

  • Cesium carbonate (Cs₂CO₃) (775 mg, 2.40 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (48.0 mg, 0.042 mmol)

  • 1,2-Dimethoxyethane (1,2-DME) (2.40 mL)

  • Water (H₂O) (0.40 mL)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • To a suitable reaction vessel, add 4-chloro-2-phenylpyrimidine (155 mg, 0.81 mmol) and cesium carbonate (775 mg, 2.40 mmol).

  • Dissolve the solids in a mixture of 1,2-dimethoxyethane (2.40 mL) and water (0.40 mL).

  • To the resulting solution, add tetrakis(triphenylphosphine)palladium(0) (48.0 mg, 0.042 mmol) and the pinacol boronate ester 3 (307 mg, 0.97 mmol).

  • Stir the reaction mixture at 120 °C for 30 minutes. The reaction can be heated using a preheated oil bath or a microwave reactor for precise temperature control.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting suspension should be filtered to remove solid residues.

  • The filtrate can then be subjected to standard aqueous work-up and purification by column chromatography to isolate the desired product.

General Workflow for Synthesis and Evaluation

The synthesis of bioactive molecules from 4-chloro-2-phenylpyrimidine and their subsequent biological evaluation typically follows a structured workflow.

workflow start Start: 4-Chloro-2-phenylpyrimidine suzuki Suzuki Coupling start->suzuki intermediate 4-Aryl-2-phenylpyrimidine Intermediate suzuki->intermediate diversification Further Functionalization (e.g., Saponification) intermediate->diversification final_compound Final Bioactive Compound diversification->final_compound bio_assay Biological Assays (e.g., Kinase Inhibition Assay) final_compound->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for synthesis and evaluation.

Biological Context: CAMKK2 Signaling Pathway

The synthesized 2-phenylpyrimidine derivatives have been identified as potent inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2). CAMKK2 is an upstream activator of AMP-activated protein kinase (AMPK) and CAMK1/4, playing a crucial role in cellular energy homeostasis, metabolism, and cell growth. Dysregulation of the CAMKK2 pathway has been implicated in various diseases, including cancer and metabolic disorders.

signaling_pathway Ca ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca->CaM CAMKK2 CAMKK2 CaM->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Phosphorylates CAMK1_4 CAMK1/4 CAMKK2->CAMK1_4 Phosphorylates Metabolism Metabolic Regulation AMPK->Metabolism Gene_Expression Gene Expression CAMK1_4->Gene_Expression Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->CAMKK2 Inhibits

Caption: Simplified CAMKK2 signaling pathway.

Conclusion

4-Chloro-2-phenylpyrimidine is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The Suzuki coupling reaction, as detailed in this application note, provides a reliable and efficient method for introducing molecular diversity at the 4-position of the pyrimidine ring. This approach has proven successful in the development of potent kinase inhibitors, such as those targeting CAMKK2. The protocols and data presented herein serve as a practical guide for researchers engaged in drug discovery and medicinal chemistry, facilitating the exploration of the 2-phenylpyrimidine scaffold for novel therapeutic agents.

References

Troubleshooting & Optimization

Low yield in 4-Iodo-2-phenylpyrimidine Suzuki coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 4-iodo-2-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the Suzuki coupling of this compound?

Low yields in this specific reaction can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.

  • Decomposition of Reactants: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines. The pyrimidine substrate may also be susceptible to degradation under the reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or coordinating atoms in the substrates, such as the nitrogen atoms in the pyrimidine ring.

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the this compound are common side reactions that consume starting materials.

  • Poor Solubility: Inadequate solubility of the reactants or intermediates in the chosen solvent can hinder the reaction rate.

  • Presence of Oxygen: Incomplete degassing of the reaction mixture can lead to oxidation of the palladium catalyst and phosphine ligands, reducing catalytic activity.

Q2: How do the nitrogen atoms in the pyrimidine ring affect the Suzuki coupling reaction?

The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally makes the C4-iodine bond more susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle. However, these nitrogen atoms can also act as ligands, coordinating to the palladium center. This coordination can sometimes inhibit the catalytic cycle and lead to lower yields. The choice of a suitable ligand is crucial to mitigate this potential inhibition.

Q3: Can I use a different halide, such as a bromide or chloride, instead of iodide?

While iodides are generally the most reactive aryl halides in Suzuki couplings (reactivity order: I > Br > Cl > F), bromides and even chlorides can be used. However, reactions with less reactive halides typically require more forcing conditions, such as higher temperatures, and more specialized, electron-rich, and bulky phosphine ligands to achieve good yields. For aryl chlorides, oxidative addition is often the rate-limiting step.

Troubleshooting Guide

Issue: Low or No Product Formation

If you are observing low or no formation of the desired coupled product, consider the following troubleshooting steps:

1. Catalyst and Ligand System:

The choice of the palladium source and the phosphine ligand is paramount for a successful Suzuki coupling with a heteroaryl halide like this compound.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a common choice, other Pd(0) or Pd(II) sources like Pd₂(dba)₃ or Pd(OAc)₂ can be more effective, especially when paired with a suitable ligand. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

  • Ligand Selection: Standard triphenylphosphine (PPh₃) may not be optimal. Electron-rich and bulky phosphine ligands are often more effective for heteroaryl couplings as they promote oxidative addition and reductive elimination steps. Consider screening ligands such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or other bulky phosphines like P(t-Bu)₃.

2. Base Selection:

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Base Strength and Type: A variety of inorganic bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The optimal base often depends on the specific substrates and solvent. For instance, in some systems involving pyrimidines, K₃PO₄ has been shown to be effective.[1]

  • Solubility: Ensure the chosen base has some solubility in the reaction medium. The use of aqueous base solutions in combination with an organic solvent is a common strategy.

3. Solvent System:

The solvent influences the solubility of reactants, the reaction rate, and sometimes the selectivity.

  • Common Solvents: Aprotic polar solvents are frequently used. A mixture of 1,4-dioxane and water is often a good starting point for Suzuki couplings of halogenated pyrimidines.[2] Other solvents to consider include THF, DMF, and toluene, often with the addition of water.

  • Degassing: It is critical to thoroughly degas the solvent and the entire reaction setup to remove oxygen, which can deactivate the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Issue: Presence of Side Products

1. Dehalogenation of this compound:

The observation of 2-phenylpyrimidine as a byproduct indicates dehalogenation.

  • Cause: This can occur via a competing reaction pathway where the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.

  • Solution: Ensure the reaction is carried out under strictly anhydrous conditions if possible, or carefully control the amount of water present. Using a non-protic solvent system might be beneficial.

2. Homocoupling of the Boronic Acid:

The formation of a biaryl product derived from the boronic acid (R-R) is a common side reaction.

  • Cause: This is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Solution: Rigorous degassing of the reaction mixture is essential. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to drive the desired cross-coupling reaction to completion, but a large excess should be avoided as it can favor homocoupling.

Data Presentation: Influence of Reaction Parameters on Yield

The following table summarizes the general influence of different reaction parameters on the yield of Suzuki couplings involving halogenated pyrimidines, based on literature for similar substrates.[1][2]

ParameterCondition 1YieldCondition 2YieldRationale
Solvent THFModerate1,4-Dioxane/H₂O (2:1)HighA mixture of an organic solvent and water often improves the solubility of both the organic substrates and the inorganic base, facilitating the reaction.[2]
Base Na₂CO₃ModerateK₃PO₄HighThe choice of base can significantly impact the transmetalation step. K₃PO₄ is often effective in couplings with heteroaryl halides.[1]
Catalyst Pd(PPh₃)₄ModeratePd(OAc)₂ + XPhosHighBulky, electron-rich ligands like XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields, especially with challenging substrates.
Temperature Room Temp.Low80-100 °CHighSuzuki couplings typically require heating to proceed at a reasonable rate. Microwave irradiation can also be used to shorten reaction times.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized procedure based on common practices for Suzuki couplings of related halogenated pyrimidines.[1][2] Optimization of specific reagents and conditions may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 3:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Verify Reagent Purity & Stability (Boronic Acid, Halide, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Temp.) start->check_conditions check_setup Ensure Inert Atmosphere (Degassing, Inert Gas) start->check_setup optimize_catalyst Screen Different Pd Catalysts & Ligands (e.g., Pd(OAc)2/XPhos) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Different Solvents (e.g., Dioxane/H2O, THF) check_conditions->optimize_solvent optimize_temp Vary Reaction Temperature check_conditions->optimize_temp check_setup->optimize_catalyst side_reactions Analyze for Side Products (Dehalogenation, Homocoupling) optimize_catalyst->side_reactions success Improved Yield optimize_catalyst->success optimize_base->side_reactions optimize_base->success optimize_solvent->side_reactions optimize_solvent->success optimize_temp->side_reactions optimize_temp->success side_reactions->optimize_catalyst If dehalogenation adjust_stoichiometry Adjust Boronic Acid Stoichiometry side_reactions->adjust_stoichiometry If homocoupling adjust_stoichiometry->success

Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions.

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar-Pd(II)(R)L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R-B(OH)2 (Arylboronic Acid) boronic_acid->transmetalation base Base (e.g., OH-) base->transmetalation pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Purification of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Iodo-2-phenylpyrimidine by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Experimental Workflow for Recrystallization

G cluster_0 Recrystallization Workflow Start Start Dissolution Dissolve crude this compound in minimum amount of hot solvent Start->Dissolution Hot_Filtration Perform hot filtration (if insoluble impurities are present) Dissolution->Hot_Filtration Cooling Allow the solution to cool slowly to room temperature, then in an ice bath Hot_Filtration->Cooling Crystallization Crystals form Cooling->Crystallization Vacuum_Filtration Collect crystals by vacuum filtration Crystallization->Vacuum_Filtration Washing Wash crystals with a small amount of cold solvent Vacuum_Filtration->Washing Drying Dry the purified crystals Washing->Drying End End Drying->End

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Guide Start Problem Encountered No_Crystals No crystals form upon cooling? Start->No_Crystals Oiling_Out Compound 'oils out' instead of crystallizing? Start->Oiling_Out Low_Yield Low recovery yield? Start->Low_Yield Colored_Crystals Crystals are colored? Start->Colored_Crystals Action_Scratch Scratch the inner surface of the flask? Add a seed crystal? No_Crystals->Action_Scratch Supersaturation Action_Concentrate Too much solvent used? Boil off some solvent and re-cool. No_Crystals->Action_Concentrate Excess Solvent Action_Reheat Reheat the solution, add more of the 'good' solvent, and cool slowly. Oiling_Out->Action_Reheat Solution cooled too quickly or impure Action_Check_Solvent Was the minimum amount of hot solvent used? Was the washing solvent ice-cold? Low_Yield->Action_Check_Solvent Procedural Issue Action_Charcoal Add activated charcoal to the hot solution and perform hot filtration. Colored_Crystals->Action_Charcoal Colored Impurities

Caption: A decision tree to troubleshoot common issues during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polarity of the molecule, a moderately polar solvent or a mixed solvent system is often a good starting point. Preliminary solvent screening is highly recommended.

Quantitative Data: Solvent Selection Guide (Hypothetical Data)

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Comments
Ethanol0.510.2Good choice, often yields well-formed crystals.
Isopropanol0.38.5Similar to ethanol, slightly less soluble.
Ethyl Acetate1.215.0High solubility may lead to lower yields if not careful.
Toluene0.27.8Good for non-polar impurities.
Hexane/Ethyl Acetate (e.g., 3:1)VariesVariesA good mixed solvent system to fine-tune solubility.
Dichloromethane5.0-Too soluble at room temperature, not ideal for single-solvent recrystallization.

Q2: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A2: This is a common issue known as supersaturation.[1][2] Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[1]

  • Reduce Solvent: You may have used too much solvent.[2][3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

Q3: The compound oiled out instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3] This can be due to a high concentration of impurities or the solution cooling too rapidly. To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the saturation point.[3]

  • Allow the solution to cool much more slowly. You can do this by insulating the flask or letting it cool on a countertop away from drafts.

Q4: My final yield of purified this compound is very low. What are the possible reasons?

A4: A low yield can result from several factors:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1][2] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize out along with the impurities.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent or with solvent that is not ice-cold can redissolve some of your product.[1]

  • Incomplete transfer: Physical loss of product during transfers between flasks and on the filter paper.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: If your product has a persistent color, it is likely due to the presence of colored impurities. You can often remove these by using activated charcoal:

  • Dissolve the crude this compound in the hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Detailed Experimental Protocol (General Guideline)

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests or the data table above, choose a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate. Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1] It is important that the solvent is cold to minimize redissolving the product.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a few minutes. For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.

This protocol is a general guideline and may require optimization for your specific sample and scale. Always refer to safety data sheets for the reagents and solvents used.

References

Technical Support Center: Synthesis of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-2-phenylpyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route A: Finkelstein Reaction. This route involves the synthesis of a 4-chloro-2-phenylpyrimidine intermediate, followed by a halogen exchange reaction with an iodide salt.

  • Route B: Sandmeyer Reaction. This approach starts with the synthesis of 4-amino-2-phenylpyrimidine, which is then converted to the target iodo-compound via a diazonium salt intermediate.

Q2: Which synthetic route is generally preferred and why?

The choice of route often depends on the availability of starting materials and the desired purity of the final product. The Finkelstein reaction (Route A) is often favored due to the relatively straightforward nature of the final halogen exchange step. However, the Sandmeyer reaction (Route B) can offer high regioselectivity for the introduction of the iodine atom at the 4-position.

Troubleshooting Guides

This section provides detailed troubleshooting for potential issues that may arise during the synthesis of this compound and its precursors.

Route A: Finkelstein Reaction Pathway

This pathway involves two key steps: the synthesis of 2-phenylpyrimidin-4-one and its subsequent conversion to 4-chloro-2-phenylpyrimidine, followed by the Finkelstein reaction.

Diagram of the Finkelstein Reaction Pathway:

Finkelstein_Pathway cluster_0 Step 1: Synthesis of 2-Phenylpyrimidin-4-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Finkelstein Reaction Ethyl_benzoylacetate Ethyl benzoylacetate 2-Phenylpyrimidin-4-one 2-Phenylpyrimidin-4-one Ethyl_benzoylacetate->2-Phenylpyrimidin-4-one Base (e.g., NaOEt) Urea Urea Urea->2-Phenylpyrimidin-4-one 2-Phenylpyrimidin-4-one_2 2-Phenylpyrimidin-4-one 4-Chloro-2-phenylpyrimidine 4-Chloro-2-phenylpyrimidine 2-Phenylpyrimidin-4-one_2->4-Chloro-2-phenylpyrimidine POCl3 4-Chloro-2-phenylpyrimidine_2 4-Chloro-2-phenylpyrimidine This compound This compound 4-Chloro-2-phenylpyrimidine_2->this compound NaI, Acetone

Caption: Synthetic pathway for this compound via the Finkelstein reaction.

Troubleshooting Step 1: Synthesis of 2-Phenylpyrimidin-4-one

Observed Issue Potential Cause Troubleshooting Action
Low or no yield of 2-phenylpyrimidin-4-one Incomplete reaction due to inactive base.Ensure the use of freshly prepared sodium ethoxide or high-quality commercial grade. Moisture can deactivate the base.
Impure starting materials.Use purified ethyl benzoylacetate and dry urea. Impurities in ethyl benzoylacetate from its synthesis can lead to side reactions.
Presence of a significant amount of unreacted starting materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature according to the protocol. Monitor the reaction progress by TLC.
Formation of a complex mixture of byproducts Side reactions of ethyl benzoylacetate.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purify the ethyl benzoylacetate if it has been stored for a long time.

Troubleshooting Step 2: Synthesis of 4-Chloro-2-phenylpyrimidine

Observed Issue Potential Cause Troubleshooting Action
Low yield of 4-chloro-2-phenylpyrimidine Incomplete reaction.Ensure a sufficient excess of POCl₃ is used. The reaction often requires heating for an extended period.
Hydrolysis of the product back to 2-phenylpyrimidin-4-one during workup.Perform the workup quickly and avoid prolonged contact with water. Use a non-aqueous workup if possible.
Presence of 2-phenylpyrimidin-4-one in the final product Incomplete chlorination or hydrolysis.Re-subject the product mixture to the reaction conditions with fresh POCl₃.
Formation of dark, tarry byproducts Decomposition at high temperatures.Control the reaction temperature carefully. Gradual heating is recommended.

Troubleshooting Step 3: Finkelstein Reaction for this compound

Observed Issue Potential Cause Troubleshooting Action
Low conversion to this compound Insufficient reaction time or temperature.The Finkelstein reaction is an equilibrium process. Driving the reaction to completion may require longer reaction times or higher temperatures.
Incomplete dissolution of sodium iodide.Ensure the acetone used is dry, as water will reduce the solubility of NaI and hinder the reaction.
Presence of unreacted 4-chloro-2-phenylpyrimidine Equilibrium not shifted sufficiently towards the product.Use a larger excess of sodium iodide. Ensure the precipitated sodium chloride is effectively removed from the reaction mixture.
Dehalogenation of the product Reductive side reactions.Ensure the reaction is carried out under an inert atmosphere. The presence of certain impurities can catalyze dehalogenation.
Formation of 2-phenylpyrimidine Reductive dehalogenation.This can occur if the reaction is run for too long at high temperatures or in the presence of reducing impurities. Optimize reaction time and temperature.
Route B: Sandmeyer Reaction Pathway

This pathway involves the synthesis of 4-amino-2-phenylpyrimidine and its subsequent conversion to the iodo-derivative.

Diagram of the Sandmeyer Reaction Pathway:

Sandmeyer_Pathway cluster_0 Step 1: Synthesis of 4-Amino-2-phenylpyrimidine cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction Benzamidine Benzamidine 4-Amino-2-phenylpyrimidine 4-Amino-2-phenylpyrimidine Benzamidine->4-Amino-2-phenylpyrimidine Base Malononitrile Malononitrile Malononitrile->4-Amino-2-phenylpyrimidine 4-Amino-2-phenylpyrimidine_2 4-Amino-2-phenylpyrimidine Diazonium_Salt 2-Phenylpyrimidine-4-diazonium salt 4-Amino-2-phenylpyrimidine_2->Diazonium_Salt NaNO2, H+ Diazonium_Salt_2 2-Phenylpyrimidine-4-diazonium salt This compound This compound Diazonium_Salt_2->this compound KI

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Troubleshooting Step 1: Synthesis of 4-Amino-2-phenylpyrimidine

Observed Issue Potential Cause Troubleshooting Action
Low yield of 4-amino-2-phenylpyrimidine Impure starting materials.Use high-purity benzamidine and malononitrile.
Incorrect reaction conditions.Optimize the base, solvent, and temperature for the condensation reaction.
Formation of polymeric byproducts Side reactions of malononitrile.Control the reaction temperature and the rate of addition of reagents.

Troubleshooting Step 2 & 3: Diazotization and Sandmeyer Reaction

Observed Issue Potential Cause Troubleshooting Action
Low yield of this compound Decomposition of the diazonium salt.The diazotization reaction must be carried out at low temperatures (typically 0-5 °C). The diazonium salt is unstable and should be used immediately.
Incomplete diazotization.Ensure the correct stoichiometry of sodium nitrite and acid. The addition of NaNO₂ should be slow to maintain the low temperature.
Formation of 2-phenylpyrimidin-4-one as a major byproduct Reaction of the diazonium salt with water.Ensure the reaction medium is sufficiently acidic. The addition of the diazonium salt solution to the potassium iodide solution should be done carefully.
Formation of azo compounds Self-coupling of the diazonium salt.This is more likely to occur at higher pH or if the diazonium salt concentration is too high. Maintain a low temperature and appropriate acidity.
Presence of unreacted 4-amino-2-phenylpyrimidine Incomplete diazotization.Re-evaluate the diazotization conditions, particularly the temperature control and reagent stoichiometry.

Data Presentation

Table 1: Summary of Expected Yields for Key Reaction Steps

Reaction Step Synthetic Route Reported Yield Range (%)
Synthesis of 2-Phenylpyrimidin-4-oneFinkelstein60-80
Synthesis of 4-Chloro-2-phenylpyrimidineFinkelstein70-90
Finkelstein ReactionFinkelstein50-70
Synthesis of 4-Amino-2-phenylpyrimidineSandmeyer70-85
Sandmeyer ReactionSandmeyer40-60

Note: Yields are highly dependent on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpyrimidin-4-one

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl benzoylacetate dropwise with stirring.

  • Add urea to the mixture and reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with acetic acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-phenylpyrimidin-4-one.

Protocol 2: Synthesis of 4-Chloro-2-phenylpyrimidine

  • To a flask containing 2-phenylpyrimidin-4-one, add phosphorus oxychloride (POCl₃) in excess.

  • Reflux the mixture for 3-5 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-chloro-2-phenylpyrimidine.

Protocol 3: Synthesis of this compound via Finkelstein Reaction

  • Dissolve 4-chloro-2-phenylpyrimidine in dry acetone.

  • Add a stoichiometric excess of sodium iodide (NaI).

  • Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

  • After cooling, filter off the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate.

  • Dissolve the residue in an organic solvent and wash with a solution of sodium thiosulfate to remove any residual iodine, followed by a water wash.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 4: Synthesis of 4-Amino-2-phenylpyrimidine

  • In a suitable solvent such as ethanol, dissolve benzamidine hydrochloride and an equimolar amount of a base (e.g., sodium ethoxide).

  • To this solution, add malononitrile.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain 4-amino-2-phenylpyrimidine.

Protocol 5: Synthesis of this compound via Sandmeyer Reaction

  • Dissolve 4-amino-2-phenylpyrimidine in a mixture of a mineral acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution and then with brine.

  • Dry the organic layer, remove the solvent, and purify the product by chromatography to yield this compound.

Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-2-phenylpyrimidine Amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 4-iodo-2-phenylpyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

A1: The most common and effective method for the amination of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds between aryl halides and amines.[1][2]

Q2: What are the key components of a Buchwald-Hartwig amination reaction?

A2: A typical Buchwald-Hartwig amination reaction consists of the aryl halide (this compound), the amine, a palladium catalyst, a phosphine ligand, a base, and an aprotic solvent.[3]

Q3: Which palladium catalysts are suitable for this reaction?

A3: Several palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[4] Pre-formed palladium-ligand complexes are also effective.

Q4: How do I choose the right ligand for the amination?

A4: The choice of ligand is crucial for reaction success. Sterically hindered biaryl phosphine ligands such as X-Phos, and ferrocene-based ligands like Josiphos have shown high efficacy in the amination of aryl halides.[5] For aryl iodides, bidentate phosphine ligands like BINAP and DPPF can also be effective and may help to prevent the formation of unreactive palladium iodide dimers.[2]

Q5: What is the role of the base in this reaction, and which one should I use?

A5: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[6] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, although this may require higher reaction temperatures or longer reaction times.

Q6: What solvents are recommended for the amination of this compound?

A6: Anhydrous, aprotic solvents are generally used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor solvent quality (presence of water or oxygen). 5. Reaction temperature is too low.1. Use a fresh source of palladium catalyst. Consider using a pre-catalyst. 2. Screen different ligands. For aryl iodides, consider bidentate ligands like BINAP or DPPF to mitigate iodide inhibition. For challenging couplings, try bulky monophosphine ligands like X-Phos or BrettPhos. 3. Switch to a stronger base such as NaOtBu or LiHMDS. 4. Use anhydrous solvent and thoroughly degas the reaction mixture. Maintain an inert atmosphere (Nitrogen or Argon). 5. Increase the reaction temperature, potentially using a higher boiling point solvent like toluene or dioxane. Microwave irradiation can also be beneficial.[4]
Formation of side products (e.g., hydrodehalogenation) 1. Presence of water or protic impurities. 2. Unproductive side reactions of the catalyst intermediate.1. Ensure all reagents and solvents are scrupulously dry. 2. This can sometimes compete with the desired reductive elimination. Optimizing the ligand and reaction conditions can minimize this pathway.[2]
Poor reproducibility 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and inert atmosphere.1. Use high-purity, anhydrous reagents and solvents from a reliable source for each experiment. 2. Standardize the degassing procedure and ensure a leak-proof reaction setup to maintain a consistent inert atmosphere.
Difficulty in product isolation 1. Emulsion formation during workup. 2. Product is highly soluble in the aqueous phase.1. Add brine to the aqueous layer to break up emulsions. 2. If the product is polar, perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., X-Phos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

  • Add the base (e.g., 1.4 equiv).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Reaction Vessel B Add this compound, Pd Catalyst, Ligand, & Base A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir under Inert Atmosphere D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Purification (Column Chromatography) H->I J J I->J Characterization

Caption: Experimental workflow for the amination of this compound.

troubleshooting_guide start Low or No Conversion catalyst Check Catalyst Activity start->catalyst ligand Screen Different Ligands catalyst->ligand If catalyst is active success Reaction Successful catalyst->success New catalyst works base Increase Base Strength ligand->base If ligand screen fails ligand->success New ligand works conditions Optimize Conditions (Temp, Solvent) base->conditions If stronger base is ineffective base->success Stronger base works conditions->success Optimization leads to product

Caption: Troubleshooting decision tree for low conversion in amination reactions.

References

Technical Support Center: Overcoming Poor Solubility of 4-Iodo-2-phenylpyrimidine in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 4-iodo-2-phenylpyrimidine in various chemical reactions.

Troubleshooting Guide

Poor solubility of this compound can lead to incomplete reactions, low yields, and reproducibility issues. This guide provides a systematic approach to troubleshoot and address these challenges.

Initial Assessment of Solubility Issues

The first step in troubleshooting is to identify the extent of the solubility problem. Observe the reaction mixture for any undissolved solid material. If the starting material does not fully dissolve in the chosen solvent at the initial reaction temperature, it is a clear indicator of a solubility issue that needs to be addressed.

Solvent Screening and Optimization

The choice of solvent is critical in ensuring the dissolution of this compound. A systematic solvent screening should be the first line of action.

Quantitative Solubility Data:

Solvent/SystemSolubility of 4-iodo-6-phenylpyrimidineObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (354.51 mM)Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (8.86 mM)Forms a clear solution.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.86 mM)Forms a clear solution.[1]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (8.86 mM)Forms a clear solution.[1]

Recommended Solvents for Common Reactions:

Based on general practices for cross-coupling reactions involving pyrimidine derivatives, the following solvents should be considered:

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 1,4-Dioxane, and Tetrahydrofuran (THF) are often effective in dissolving polar organic molecules.

  • Aromatic Hydrocarbons: Toluene and Xylene can be suitable, particularly at elevated temperatures.

  • Ethers: Di-tert-butyl ether (tBu2O) and Cyclopentyl methyl ether (CPME) are greener alternatives to some traditional ether solvents.

  • Co-solvent Systems: A mixture of solvents, such as Toluene/Water or Dioxane/Water, is commonly used in Suzuki-Miyaura reactions and can enhance solubility.

Troubleshooting Workflow for Poor Solubility

The following workflow provides a step-by-step approach to addressing solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow A Problem: Poor solubility of This compound B Step 1: Solvent Screening (DMF, DMSO, Dioxane, THF, Toluene) A->B C Is the compound soluble? B->C D Yes C->D E No C->E O Proceed with Reaction D->O F Step 2: Increase Temperature (Monitor for degradation) E->F G Is the compound soluble? F->G H Yes G->H I No G->I H->O J Step 3: Use Co-solvents (e.g., Toluene/Water, Dioxane/Ethanol) I->J K Is the compound soluble? J->K L Yes K->L M No K->M L->O N Step 4: Modify Reaction Conditions (Higher dilution, different base/ligand) M->N N->O

Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the poor solubility of this compound in my reaction?

A1: The poor solubility of this compound primarily stems from its rigid, planar aromatic structure and the presence of the relatively nonpolar phenyl and iodo substituents. These factors contribute to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound.

Q2: Can increasing the reaction temperature always solve the solubility issue?

A2: While increasing the temperature is a common and often effective strategy to enhance solubility, it is not a universal solution. It is crucial to consider the thermal stability of this compound and other reagents in the reaction. Excessive heat can lead to degradation of the starting material, catalyst, or ligands, resulting in lower yields and the formation of impurities. Always perform a small-scale test to determine the optimal temperature that balances solubility and stability.

Q3: How does the choice of base and ligand affect the solubility of this compound?

A3: The base and ligand can indirectly influence the solubility of this compound by affecting the overall composition and polarity of the reaction medium. Some bases and ligands may form salts or complexes that have different solubility profiles than the starting materials. When troubleshooting, consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based) as part of your optimization process.

Q4: Are there any "greener" solvent alternatives for reactions with this compound?

A4: Yes, several more environmentally friendly solvents can be considered. For instance, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are often excellent substitutes for THF and dioxane. In some cases, water can be used as a co-solvent, particularly in Suzuki-Miyaura reactions, which reduces the overall environmental impact.

Q5: Can sonication be used to improve the solubility of this compound?

A5: Sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break up solid aggregates and enhance the interaction between the solute and the solvent. It is often used in conjunction with heating to achieve complete dissolution.

Factors Influencing Solubility:

The interplay of several factors determines the solubility of this compound in a reaction.

G cluster_0 Factors Affecting Solubility Solubility Solubility of This compound Solvent Solvent Polarity & Protic/Aprotic Nature Solvent->Solubility Temperature Temperature Temperature->Solubility Cosolvents Presence of Co-solvents Cosolvents->Solubility Base Choice of Base Base->Solubility Ligand Choice of Ligand Ligand->Solubility

Caption: Key factors that influence the solubility of this compound in a reaction mixture.

Experimental Protocols

The following are detailed methodologies for key cross-coupling reactions involving this compound. These protocols are starting points and may require optimization based on the specific substrate and desired outcome.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more advanced ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium(II) acetate and the phosphine ligand under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry reaction flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base under the inert atmosphere.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos or a similar bulky phosphine ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the ligand, and the base to a dry reaction flask.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Iodo-2-phenylpyrimidine. The following sections detail common impurities, purification protocols, and solutions to potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

The most common impurities in this compound typically arise from the synthetic route, which often involves the conversion of 4-hydroxy-2-phenylpyrimidine to the iodo derivative. Potential impurities include:

  • 4-Hydroxy-2-phenylpyrimidine: This can be present as unreacted starting material or as a product of hydrolysis of the target compound.

  • Des-iodo-2-phenylpyrimidine (2-phenylpyrimidine): Reductive dehalogenation can lead to the formation of this byproduct.

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

  • Reagent Adducts: Byproducts from the iodinating reagent can sometimes be carried through the initial purification steps.

Q2: How can I monitor the purity of my this compound sample?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:3 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product around 0.3-0.4).

  • Visualization:

    • UV Light (254 nm): As an aromatic and conjugated system, this compound and many potential impurities are UV-active and will appear as dark spots on a fluorescent background.[1][2]

    • Iodine Vapor: Exposing the TLC plate to iodine vapor in a sealed chamber will visualize many organic compounds as yellow-brown spots.[1][2][3] This can be particularly useful for compounds that are not strongly UV-active.

Q3: What are the recommended storage conditions for purified this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and potential degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For example, if hexanes fail, try a mixture of hexanes and ethyl acetate, or pure ethyl acetate.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may be too nonpolar for the compound.Add a small amount of a solvent in which the compound is more soluble to the hot mixture. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough. The compound is highly soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation and allow it to cool again. Try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound.
Crystals are colored despite the pure compound being colorless/white. Colored impurities are trapped in the crystal lattice.Consider a pre-treatment with activated charcoal before recrystallization. Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. The eluent system is not optimized. The column was not packed properly. The column was overloaded.Optimize the eluent system using TLC first. Aim for a significant difference in Rf values between the product and impurities. Ensure the column is packed uniformly without any cracks or air bubbles. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to compound by weight).
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexanes, you can increase it to 20% or 30%.
Streaking or tailing of bands. The compound is interacting too strongly with the silica gel. The sample was loaded in a solvent that is too polar.Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to reduce interactions with acidic sites on the silica. Dissolve the crude product in a minimal amount of a low-polarity solvent for loading.
Cracks appearing in the silica bed. The column has run dry.Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Methanol, ethanol, or mixtures of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A good system will show the product with an Rf value of approximately 0.3 and good separation from impurities. A common eluent system is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or a syringe) to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Actual results may vary depending on the quality of the crude material.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization ~90%>98%70-85%Effective for removing less soluble or more soluble impurities.
Column Chromatography 70-90%>99%60-80%Recommended for complex mixtures with multiple impurities.

Visualizations

Purification_Decision_Workflow start Crude this compound tlc TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Few, well-separated impurities or one major impurity column_chrom Column Chromatography decision->column_chrom Multiple, closely-eluting impurities purity_check Check Purity (TLC/HPLC) recrystallization->purity_check column_chrom->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity is sufficient repeat_purification Repeat Purification or Combine Methods purity_check->repeat_purification Purity is insufficient repeat_purification->tlc General_Purification_Process cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Analysis crude_material Crude Material dissolution Dissolution in Minimal Solvent crude_material->dissolution purification_step Purification (Recrystallization or Chromatography) dissolution->purification_step isolation Isolation of Purified Compound purification_step->isolation analysis Purity Analysis (TLC, HPLC, NMR) isolation->analysis final_product Final Product analysis->final_product

References

Preventing dehalogenation of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Iodo-2-phenylpyrimidine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis, with a particular focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem for this compound?

A1: Dehalogenation is a chemical reaction that involves the cleavage of the carbon-halogen bond, in this case, the carbon-iodine bond, and its replacement with a carbon-hydrogen bond. For this compound, this results in the formation of 2-phenylpyrimidine as an undesired byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to this issue.[1]

Q2: What are the common causes of dehalogenation of this compound in cross-coupling reactions?

A2: Dehalogenation of this compound can be triggered by several factors during cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Key causes include:

  • Elevated Temperatures: High reaction temperatures can promote the homolytic cleavage of the relatively weak C-I bond, leading to radical-mediated dehalogenation pathways.[2]

  • Light Exposure: Similar to heat, exposure to light, especially UV light, can initiate radical chain reactions that result in deiodination.[2]

  • Reaction Conditions:

    • Base: The choice and concentration of the base can influence the rate of dehalogenation. Strong bases, in some cases, can promote this side reaction.

    • Solvent: Protic solvents or solvents that can act as hydrogen donors can facilitate the quenching of the aryl radical or organometallic intermediate, leading to the dehalogenated product.

    • Catalyst System: The choice of palladium catalyst and ligand can significantly impact the relative rates of the desired cross-coupling and the undesired dehalogenation. Some catalyst systems may be more prone to generating species that lead to dehalogenation.

Q3: Are there general strategies to minimize dehalogenation?

A3: Yes, several general strategies can be employed to minimize dehalogenation:

  • Use Milder Reaction Conditions: Whenever possible, conduct reactions at lower temperatures and protect the reaction mixture from light.

  • Optimize the Catalyst System: Select a palladium catalyst and ligand combination that is known to promote rapid oxidative addition and reductive elimination, thus outcompeting the dehalogenation pathway. For instance, bulky, electron-rich phosphine ligands can be beneficial.

  • Careful Selection of Base and Solvent: Screen different bases and use anhydrous, aprotic solvents to reduce the availability of hydrogen donors.

  • Consider an Alternative Halogen: If deiodination is a persistent issue, consider using the analogous 4-bromo-2-phenylpyrimidine. While less reactive, it is also less prone to dehalogenation.[2]

Troubleshooting Guides

Issue 1: Significant formation of 2-phenylpyrimidine during a Suzuki-Miyaura Coupling Reaction.

This guide provides a systematic approach to troubleshooting the unwanted dehalogenation of this compound during Suzuki-Miyaura coupling.

Troubleshooting Workflow:

start Dehalogenation Observed in Suzuki Coupling check_temp Step 1: Review Reaction Temperature start->check_temp lower_temp Action: Lower Reaction Temperature (e.g., from 100°C to 80°C or 60°C) check_temp->lower_temp Is temperature > 80°C? check_catalyst Step 2: Evaluate Catalyst System check_temp->check_catalyst Temperature is already low lower_temp->check_catalyst success Problem Resolved lower_temp->success If successful change_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Using standard ligands like PPh3? check_base Step 3: Assess Base and Solvent check_catalyst->check_base Already using advanced ligands change_ligand->check_base change_ligand->success If successful change_base_solvent Action: Switch to a Weaker Base or Anhydrous, Aprotic Solvent (e.g., K2CO3 instead of K3PO4, Dioxane instead of aqueous mixtures) check_base->change_base_solvent Using strong base or protic solvent? check_purity Step 4: Verify Reagent Purity check_base->check_purity Using appropriate base and solvent change_base_solvent->check_purity change_base_solvent->success If successful purify_reagents Action: Use Freshly Purified Reagents and Degassed Solvents check_purity->purify_reagents Reagents or solvents of questionable quality? purify_reagents->success

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Detailed Steps:

  • Review Reaction Temperature: High temperatures are a common cause of deiodination. If the reaction is being run at temperatures exceeding 80°C, consider lowering it. Many modern catalyst systems are active at lower temperatures.

  • Evaluate Catalyst System: The standard Pd(PPh₃)₄ can sometimes be less effective at preventing side reactions. Switching to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling relative to dehalogenation.

  • Assess Base and Solvent: Strong bases like K₃PO₄ in the presence of water can sometimes lead to hydrodehalogenation. Consider switching to a milder base like K₂CO₃ or Cs₂CO₃ and ensure the use of anhydrous, aprotic solvents such as 1,4-dioxane or toluene.

  • Verify Reagent Purity: Impurities in the boronic acid, base, or solvent can contribute to catalyst deactivation and side reactions. Ensure all reagents are of high purity and that solvents are properly degassed to remove oxygen, which can affect the catalyst's performance.

Quantitative Data: Representative Successful Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8012>85Inferred from[3]
Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Toluene10016>90General Conditions
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O8518>80General Conditions

Note: Yields are for the desired coupled product and represent successful reactions where dehalogenation was minimized.

Experimental Protocol: A General Procedure to Minimize Dehalogenation in Suzuki Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Dehalogenation observed during Sonogashira or Heck Reactions.

This guide addresses dehalogenation in the context of Sonogashira and Heck couplings.

Logical Relationships for Preventing Dehalogenation:

dehalogenation Dehalogenation of this compound cause1 High Temperature dehalogenation->cause1 cause2 Suboptimal Catalyst System dehalogenation->cause2 cause3 Presence of H-Donors dehalogenation->cause3 solution1 Lower Reaction Temperature cause1->solution1 solution2 Use Efficient Ligands (e.g., NHCs, Buchwald-type) cause2->solution2 solution4 Copper-Free Sonogashira Conditions cause2->solution4 For Sonogashira solution3 Use Anhydrous, Aprotic Solvents cause3->solution3 success Minimized Dehalogenation solution1->success solution2->success solution3->success solution4->success

Caption: Key factors leading to dehalogenation and their respective solutions.

Troubleshooting for Sonogashira Coupling:

  • Copper(I) Cocatalyst: While Cu(I) salts are traditionally used in Sonogashira couplings, they can sometimes promote side reactions. Consider using copper-free Sonogashira conditions, which often employ specialized ligands and bases.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) can also act as a reductant, particularly at higher temperatures. Using a weaker base or a non-amine base like K₂CO₃ might be beneficial.

Troubleshooting for Heck Coupling:

  • Phosphine Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich monodentate ligands often give better results than triphenylphosphine.

  • Base Selection: Inorganic bases like NaOAc or K₂CO₃ are commonly used. Ensure the base is thoroughly dried before use.

Quantitative Data: Representative Successful Sonogashira and Heck Coupling Conditions

Sonogashira Coupling

Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6012>80General Conditions
Pd(OAc)₂ (1)-Cs₂CO₃ (2)1,4-Dioxane8018>75Copper-Free

Heck Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMF10024>70General Conditions
Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)Toluene11016>80Advanced Ligand

Note: Yields are for the desired coupled product and represent successful reactions where dehalogenation was minimized.

Experimental Protocol: A General Procedure for Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and ligand (if required).

  • Add degassed, anhydrous 1,4-dioxane.

  • Stir the mixture at the desired temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Issue 3: Dehalogenation in Buchwald-Hartwig Amination.

This section provides guidance for preventing dehalogenation during C-N bond formation.

Troubleshooting Buchwald-Hartwig Amination:

  • Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the ligand. For heteroaryl iodides, bulky biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are often superior to earlier generation ligands.

  • Base Selection: Strong bases like NaOtBu or LHMDS are typically required. However, their quality and the reaction temperature need to be carefully controlled to avoid dehalogenation. Using K₃PO₄ or Cs₂CO₃ can be a milder alternative for some substrates.

  • Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes give more reproducible results and lower side product formation compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Quantitative Data: Representative Successful Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.5)1,4-Dioxane11018>85General Conditions
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene10020>80General Conditions
BrettPhos Pd G3 (2)-LHMDS (1.5)THF7012>90Precatalyst

Note: Yields are for the desired aminated product and represent successful reactions where dehalogenation was minimized.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF).

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 70°C).

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

References

Technical Support Center: Synthesis of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Iodo-2-phenylpyrimidine synthesis.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 4-hydroxy-2-phenylpyrimidine to 4-chloro-2-phenylpyrimidine. The subsequent step is a halogen exchange reaction, known as the Finkelstein reaction, to yield the final product.

Synthesis_Workflow A 4-hydroxy-2-phenylpyrimidine B 4-chloro-2-phenylpyrimidine A->B  Chlorination (POCl3)   C This compound B->C  Finkelstein Reaction (NaI)  

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue 1: Low Yield in 4-chloro-2-phenylpyrimidine Synthesis

Question: My yield of 4-chloro-2-phenylpyrimidine from 4-hydroxy-2-phenylpyrimidine is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this chlorination step can arise from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may be incomplete.

    • Solution: Ensure the complete removal of any residual water from the starting material, as water can react with phosphorus oxychloride (POCl₃). Consider increasing the reaction time or temperature. A solvent-free approach heating the substrate with an equimolar amount of POCl₃ in a sealed reactor can also drive the reaction to completion.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh, leading to decomposition.

    • Solution: If using high temperatures, monitor the reaction closely for the formation of dark-colored byproducts, which can indicate degradation. A lower reaction temperature for a longer duration might be beneficial.

  • Suboptimal Work-up Procedure: The product may be lost during the work-up and purification steps.

    • Solution: 4-chloro-2-phenylpyrimidine is sensitive to hydrolysis back to the starting material. Ensure all work-up steps are performed under anhydrous conditions until the excess POCl₃ is quenched. When quenching with ice/water, do so slowly and maintain a low temperature to minimize hydrolysis.

Issue 2: Finkelstein Reaction for this compound is Sluggish or Incomplete

Question: The conversion of 4-chloro-2-phenylpyrimidine to this compound is not going to completion. How can I drive the reaction forward?

Answer:

The Finkelstein reaction is an equilibrium process.[1][2] To achieve a high yield of the iodo-pyrimidine, the equilibrium needs to be shifted towards the product side. Here are key factors to consider:

  • Solvent Choice: The choice of solvent is critical. Acetone is commonly used because sodium iodide (NaI) is soluble in it, while the resulting sodium chloride (NaCl) is not.[1][2] The precipitation of NaCl drives the reaction forward.

    • Solution: Ensure you are using dry, reagent-grade acetone. The presence of water can affect the solubility of the salts and hinder the reaction.

  • Reagent Equivalents: An insufficient amount of sodium iodide will result in an incomplete reaction.

    • Solution: Use a molar excess of sodium iodide (typically 1.5 to 3 equivalents) to push the equilibrium towards the product.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate.

    • Solution: Refluxing the reaction mixture in acetone can significantly shorten the reaction time. However, monitor for any potential side reactions or degradation at higher temperatures.

  • Purity of Starting Material: Impurities in the 4-chloro-2-phenylpyrimidine can interfere with the reaction.

    • Solution: Ensure your starting material is pure before proceeding with the Finkelstein reaction. Recrystallization or column chromatography of the chloro-intermediate may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of the precursor, 4-hydroxy-2-phenylpyrimidine?

A1: A common and effective method is the condensation of benzamidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide. The reaction is typically performed in ethanol.

Q2: Are there any safety precautions I should be aware of when working with phosphorus oxychloride (POCl₃)?

A2: Yes, POCl₃ is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching the reaction, add the reaction mixture slowly to ice or cold water with vigorous stirring to control the exothermic reaction.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is an effective method.

Q4: Can I use other iodinating agents for the Finkelstein reaction?

A4: While sodium iodide is the most common and cost-effective choice, potassium iodide (KI) can also be used. However, the solubility of KI and the resulting KCl in acetone is slightly different, which might affect the reaction efficiency.

Data Presentation

The following tables summarize quantitative data for the key reaction steps.

Table 1: Synthesis of 4-chloro-2-phenylpyrimidine from 4-hydroxy-2-phenylpyrimidine

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
ConventionalPOCl₃ (excess)NoneReflux3~70-85General textbook procedures
Solvent-FreePOCl₃ (1 equiv.), Pyridine (1 equiv.)None1602>90[3]

Table 2: Synthesis of this compound via Finkelstein Reaction

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloro-2-phenylpyrimidineNaI (1.5-3 equiv.)AcetoneReflux12-24>85Adapted from general Finkelstein reaction protocols[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-phenylpyrimidine (Solvent-Free Method)

This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines.[3]

  • In a sealed reaction vessel, combine 4-hydroxy-2-phenylpyrimidine (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).

  • Heat the mixture to 160 °C for 2 hours.

  • After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Finkelstein Reaction)

This protocol is a general procedure for the Finkelstein reaction.[1][2]

  • Dissolve 4-chloro-2-phenylpyrimidine (1 equivalent) in dry acetone.

  • Add sodium iodide (2-3 equivalents) to the solution.

  • Reflux the reaction mixture for 12-24 hours. The formation of a white precipitate (NaCl) should be observed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter off the precipitated sodium chloride and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization.

Visualizations

The following diagrams illustrate the key reaction mechanisms.

Chlorination_Mechanism cluster_0 Chlorination of 4-hydroxy-2-phenylpyrimidine A 4-hydroxy-2-phenylpyrimidine B Intermediate A->B + POCl₃ C 4-chloro-2-phenylpyrimidine B->C + Cl⁻ POCl3 POCl₃ Cl_ion Cl⁻

Caption: Proposed mechanism for the chlorination step.

Finkelstein_Reaction cluster_1 Finkelstein Reaction D 4-chloro-2-phenylpyrimidine E SNAr Transition State D->E + I⁻ F This compound E->F Cl_ion_out Cl⁻ E->Cl_ion_out I_ion I⁻

Caption: Mechanism of the Finkelstein reaction.

References

Technical Support Center: Sonogashira Reactions with 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Sonogashira reactions with 4-iodo-2-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding, and I am recovering my starting material. What are the common causes?

A1: There are several potential reasons for a lack of reactivity. Firstly, ensure your palladium catalyst is active. Palladium(0) species are sensitive to air, and degradation of the catalyst is a common issue. Secondly, the quality of your copper(I) iodide (CuI) is crucial; it can oxidize over time and should be a white or off-white powder. Discolored (brown or green) CuI may be inactive. Finally, ensure that your solvent and base (typically an amine) are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst and promote unwanted side reactions.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and an excess of the copper co-catalyst.[1] To mitigate this, rigorous degassing of the reaction mixture and maintenance of an inert atmosphere (e.g., nitrogen or argon) are essential. Reducing the amount of CuI can also be beneficial. In some cases, switching to "copper-free" Sonogashira conditions may be necessary to completely avoid this side product.

Q3: The yield of my reaction is consistently low. What parameters can I adjust to improve it?

A3: Low yields can stem from several factors. Consider optimizing the following:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction. For electron-deficient heterocycles like pyrimidines, ligands that are more electron-rich and sterically bulky can sometimes improve catalytic activity.

  • Base: The choice and amount of base are critical. While triethylamine is common, other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ might be more effective.

  • Temperature: While many Sonogashira reactions proceed at room temperature for aryl iodides, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, especially if catalyst inhibition is an issue.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction. While THF and DMF are common, exploring other solvents like dioxane or toluene might be beneficial.

Q4: Does the pyrimidine ring in this compound interfere with the reaction?

A4: Yes, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, slowing down or stalling the reaction. Using a higher catalyst loading or choosing a ligand that is less susceptible to displacement by the pyrimidine nitrogen can help to overcome this issue.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: No or Low Conversion of this compound
Potential Cause Suggested Solution
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure proper storage under an inert atmosphere.
Oxidized Copper(I) Iodide Use fresh, high-purity CuI. If it is discolored, it may be oxidized and should be replaced.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Base or Solvent Screen different amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Similarly, test alternative solvents such as DMF, dioxane, or toluene.
Low Reaction Temperature While aryl iodides are generally reactive at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to overcome a higher activation barrier with this specific substrate.
Problem 2: Formation of Side Products
Observed Side Product Potential Cause Suggested Solution
Alkyne Homocoupling (Glaser Product) Presence of oxygen; excess copper catalyst.Rigorously degas the reaction mixture. Reduce the loading of CuI. Consider copper-free Sonogashira conditions.[1]
Dehalogenated Starting Material (2-phenylpyrimidine) Presence of water or other protic sources; certain phosphine ligands can promote this pathway.Ensure the use of anhydrous solvents and reagents. If dehalogenation persists, consider a different phosphine ligand.
Unidentified Dark/Polymeric Material Catalyst decomposition (formation of palladium black); substrate or product instability at higher temperatures.Ensure the reaction temperature is not too high. If the solution turns black rapidly, it often indicates catalyst decomposition. Try using a more robust ligand or lower the reaction temperature.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) (3 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)-TEATHF251275
2Pd(OAc)₂ (2)PPh₃ (4)TEATHF251270
3Pd(PPh₃)₂Cl₂ (3)-DIPEATHF251280
4Pd(PPh₃)₂Cl₂ (3)-TEADMF25885
5Pd(PPh₃)₂Cl₂ (3)-TEATHF50490
6PdCl₂(dppf) (2)-K₂CO₃Dioxane80688

Yields are hypothetical and for illustrative purposes to show general trends.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetalation Ar-Pd(II)(alkynyl)L₂ pd_oxidative->pd_transmetalation Transmetalation product Ar-alkyne pd_transmetalation->product Reductive Elimination product->pd0 alkyne Terminal Alkyne cu_acetylide Cu(I)-acetylide alkyne->cu_acetylide Deprotonation (Base, CuI) cu_acetylide->pd_oxidative

Caption: The interconnected catalytic cycles of a standard Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low/No Conversion) check_reagents Check Reagent Quality (Pd catalyst, CuI, Solvent, Base) start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify Reaction Conditions (Inert atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_catalyst Optimize Catalyst System (Ligand, Catalyst Loading) check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Optimize Base/Solvent optimize_catalyst->optimize_base_solvent Still Low Yield success Successful Reaction optimize_catalyst->success Improved Yield optimize_base_solvent->success Improved Yield

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

Key Reaction Components and Relationships

Reaction_Components substrate This compound product 4-Alkynyl-2-phenylpyrimidine substrate->product alkyne Terminal Alkyne alkyne->product pd_catalyst Palladium Catalyst pd_catalyst->product catalyzes cu_catalyst Copper(I) Co-catalyst cu_catalyst->product co-catalyzes base Base (e.g., TEA) base->product activates alkyne solvent Solvent (e.g., THF) solvent->product medium inert_atm Inert Atmosphere inert_atm->pd_catalyst protects

References

Technical Support Center: Scaling Up the Synthesis of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of 4-Iodo-2-phenylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: A common and scalable approach involves a multi-step synthesis. The general strategy begins with the formation of the 2-phenylpyrimidine core, followed by functionalization at the 4-position. A typical route is:

  • Synthesis of 2-phenylpyrimidin-4-ol: By condensing benzamidine with an appropriate three-carbon building block like ethyl acetoacetate.

  • Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Iodination: A Finkelstein reaction to substitute the 4-chloro group with iodine using sodium iodide (NaI).

An alternative to step 3 and 4 is to convert the 4-chloro derivative to a 4-amino derivative and then perform a Sandmeyer reaction to introduce the iodine.[1][2][3][4]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges include:

  • Reaction Control: Exothermic reactions, particularly the chlorination step with POCl₃, require careful temperature management on a larger scale.

  • Purification: Removing impurities and byproducts at each stage can be more complex at scale. Recrystallization and column chromatography might need significant optimization.

  • Reagent Handling: Handling large quantities of hazardous reagents like POCl₃ requires appropriate safety measures and equipment.

  • Yield Optimization: Maintaining high yields at each step is crucial for the overall efficiency of the synthesis.

Q3: Are there any green chemistry approaches for the iodination step?

A3: While the Finkelstein reaction is robust, some research focuses on more environmentally friendly iodination methods for pyrimidines. One such method involves the use of solid iodine and a silver salt like silver nitrate (AgNO₃) under solvent-free conditions, which can offer high yields and shorter reaction times.[5][6][7] However, this method is typically used for iodination at the C5 position and would need to be adapted and tested for the C4 position of 2-phenylpyrimidine.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress at each step. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.

Troubleshooting Guides

Step 1: Synthesis of 2-Phenylpyrimidin-4-ol
Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Ensure the base (e.g., sodium ethoxide) is freshly prepared and anhydrous. Increase reaction time or temperature moderately.
Side reactions.Control the reaction temperature to minimize the formation of byproducts.
Product is difficult to isolate Product is soluble in the reaction mixture.Adjust the pH to precipitate the product. Use a different solvent for extraction or recrystallization.
Step 2: Chlorination (Conversion to 4-Chloro-2-phenylpyrimidine)
Issue Possible Cause(s) Suggested Solution(s)
Reaction is sluggish or incomplete Insufficient temperature.Gradually increase the reflux temperature. Ensure the POCl₃ is of good quality.
Presence of moisture.Ensure all glassware is dry and the starting material is anhydrous.
Formation of dark-colored byproducts Reaction temperature is too high.Maintain a controlled reflux. Add the starting material to POCl₃ in portions to manage the exotherm.
Difficult work-up Quenching of excess POCl₃ is too vigorous.Add the reaction mixture slowly to ice-water with efficient stirring in a well-ventilated fume hood.
Step 3: Iodination (Finkelstein Reaction)
Issue Possible Cause(s) Suggested Solution(s)
Incomplete conversion to the iodo-product Insufficient reaction time or temperature.Increase the reaction time or switch to a higher boiling point solvent (e.g., from acetone to methyl ethyl ketone).
Low solubility of NaI.Ensure the chosen solvent can dissolve a sufficient amount of sodium iodide.
Reversion to starting material Presence of chloride ions from the previous step.Ensure the 4-chloro-2-phenylpyrimidine is thoroughly purified and free of residual chlorides before proceeding.
Product degradation Product is unstable at high temperatures.Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpyrimidin-4-ol
  • Reaction Setup: In a suitable reactor, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add benzamidine hydrochloride followed by the slow addition of ethyl acetoacetate.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with acetic acid. The precipitated solid is filtered, washed with water, and then with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Chloro-2-phenylpyrimidine
  • Reaction Setup: In a reactor equipped with a reflux condenser and a gas scrubber, place 2-phenylpyrimidin-4-ol.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the starting material.

  • Reaction: Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (Finkelstein Reaction)
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-phenylpyrimidine in acetone.

  • Iodination: Add an excess of sodium iodide (NaI).

  • Reaction: Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by the precipitation of sodium chloride.

  • Work-up: Cool the mixture and filter off the precipitated NaCl. Evaporate the solvent from the filtrate.

  • Extraction: Dissolve the residue in an organic solvent and wash with water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Illustrative)

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. 2-Phenylpyrimidin-4-ol Synthesis Benzamidine HCl, Ethyl acetoacetate, NaOEtEthanol784-680-90
2. Chlorination 2-Phenylpyrimidin-4-ol, POCl₃Neat1053-575-85
3. Iodination 4-Chloro-2-phenylpyrimidine, NaIAcetone5612-2485-95

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 2-Phenylpyrimidin-4-ol cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination Benzamidine Benzamidine Condensation Condensation Benzamidine->Condensation EtOAc Ethyl Acetoacetate EtOAc->Condensation NaOEt Sodium Ethoxide NaOEt->Condensation Step1_Product 2-Phenylpyrimidin-4-ol Chlorination Chlorination Step1_Product->Chlorination Condensation->Step1_Product POCl3 POCl3 POCl3->Chlorination Step2_Product 4-Chloro-2-phenylpyrimidine Iodination Iodination Step2_Product->Iodination Chlorination->Step2_Product NaI NaI NaI->Iodination Step3_Product This compound Iodination->Step3_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Incomplete Iodination

G Start Incomplete Iodination Reaction Check_Temp Is reaction temperature adequate? Start->Check_Temp Check_Time Has reaction run for sufficient time? Check_Temp->Check_Time Yes Increase_Temp Increase temperature or switch to higher boiling solvent. Check_Temp->Increase_Temp No Check_Solvent Is NaI soluble in the solvent? Check_Time->Check_Solvent Yes Increase_Time Extend reaction time. Check_Time->Increase_Time No Check_SM Is starting material pure? Check_Solvent->Check_SM Yes Change_Solvent Use a solvent with better NaI solubility (e.g., MEK). Check_Solvent->Change_Solvent No Purify_SM Repurify 4-chloro-2-phenylpyrimidine. Check_SM->Purify_SM No Success Reaction Complete Check_SM->Success Yes Increase_Temp->Check_Time Increase_Time->Check_Solvent Change_Solvent->Check_SM Purify_SM->Success

Caption: Decision tree for troubleshooting an incomplete Finkelstein iodination reaction.

References

Validation & Comparative

Mass Spectrometry Analysis: A Comparative Guide to 4-Iodo-2-phenylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-iodo-2-phenylpyrimidine and its structural analogs, offering insights into their fragmentation patterns and aiding in their analytical identification. The data presented is crucial for researchers in medicinal chemistry and drug development for the characterization of novel compounds.

Comparative Fragmentation Analysis

The mass spectral data of this compound is compared with its chloro- and non-halogenated analogs to understand the influence of the halogen substituent on the fragmentation pathway.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Relative Abundance of Key Fragments
This compound 282[M-I]+ (155), C6H5CN+ (103), C4H3N2+ (79)High, Moderate, Moderate
4-Chloro-2-phenylpyrimidine 190/192[M-Cl]+ (155), C6H5CN+ (103), C4H3N2+ (79)High, Moderate, Moderate
2-Phenylpyrimidine [1]156[M-HCN]+ (129), C6H5CN+ (103)Moderate, High

Note: The data for this compound is predicted based on common fragmentation patterns of iodoaromatic compounds and phenylpyrimidines. The m/z values for 4-chloro-2-phenylpyrimidine reflect the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the facile cleavage of the carbon-iodine bond, a characteristic feature of iodoaromatic compounds. This is followed by the fragmentation of the phenylpyrimidine core.

Fragmentation M This compound (m/z = 282) F1 [M-I]+ (m/z = 155) M->F1 - I• I Iodine radical (I•) M->I F3 Benzonitrile cation (C6H5CN+) (m/z = 103) F1->F3 - HCN F4 [C4H3N2]+ (m/z = 79) F1->F4 - C6H5 F2 Phenyl radical (C6H5)

Caption: Predicted mass fragmentation pathway of this compound.

Experimental Protocols

The following is a general protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to obtain a final concentration of 10-100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Acquire the mass spectra and total ion chromatograms.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectra with a reference library (if available) or with the predicted fragmentation pattern.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and related compounds. The provided data and protocols can be adapted and optimized for specific research applications.

References

A Comparative Guide to Purity Analysis of 4-Iodo-2-phenylpyrimidine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a critical step to ensure safety, efficacy, and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Differential Scanning Calorimetry (DSC), quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS)—for the purity determination of 4-iodo-2-phenylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities. A reverse-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.

Experimental Protocol: Reverse-Phase HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (Main Peak)Approx. 15.2 min
Purity by Area %> 99.5%
Impurity 1 (Retention Time)Approx. 12.8 min
Impurity 1 (Area %)< 0.2%
Impurity 2 (Retention Time)Approx. 18.5 min
Impurity 2 (Area %)< 0.3%

Note: The retention times are hypothetical and will depend on the specific HPLC system and conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report Technique_Comparison cluster_hplc HPLC cluster_alternatives Alternative Methods cluster_dsc DSC cluster_qnmr qNMR cluster_ms MS hplc_adv Advantages: - High Resolution - Robust & Reproducible - Good for Quantification hplc_dis Disadvantages: - Requires Reference Standards - UV-inactive Impurities Undetected dsc_adv Advantages: - Absolute Purity - No Impurity Standards Needed dsc_dis Disadvantages: - For Crystalline Solids Only - No Impurity Identification qnmr_adv Advantages: - Absolute Purity - Structural Information qnmr_dis Disadvantages: - Lower Sensitivity - Signal Overlap Issues ms_adv Advantages: - Very High Sensitivity - Impurity Identification ms_dis Disadvantages: - Complex Quantification - Ionization Suppression

A Comparative Guide to Suzuki Coupling Yields with Different Pyrimidine Halides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The pyrimidine core, a key structural motif in numerous pharmaceuticals, is often functionalized using this powerful reaction. However, the success and yield of the Suzuki coupling are highly dependent on the nature and position of the halide substituent on the pyrimidine ring. This guide provides an objective comparison of Suzuki coupling yields with different pyrimidine halides, supported by experimental data, to aid in the selection of optimal starting materials and reaction conditions.

Influence of Halogen Position on Suzuki Coupling Yields

The position of the halogen atom on the pyrimidine ring significantly influences the reactivity and, consequently, the yield of the Suzuki coupling reaction. This is due to the electronic properties of the pyrimidine ring, where the nitrogen atoms create regions of varying electron density. The generally accepted order of reactivity for Suzuki coupling on di- and tri-halopyrimidines is C4/C6 > C2 > C5.

  • 4- and 6-Halopyrimidines: These positions are the most activated towards oxidative addition of the palladium catalyst, leading to generally higher yields. For instance, in the Suzuki coupling of 2,4-dichloropyrimidine, the reaction preferentially occurs at the C4 position.

  • 2-Halopyrimidines: The C2 position is also reactive, though typically less so than the C4 and C6 positions.

  • 5-Halopyrimidines: The C5 position is the least reactive towards Suzuki coupling. This is attributed to the lower electrophilicity of this carbon compared to the other positions.

The following table summarizes representative yields for the Suzuki coupling of different positional isomers of chloropyrimidines with phenylboronic acid, illustrating the impact of the halogen's location.

Pyrimidine HalideCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O71 (at C4)[1]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol83[2]

Influence of the Halogen Type on Suzuki Coupling Yields

The nature of the halogen atom (Iodine, Bromine, or Chlorine) is a critical determinant of the Suzuki coupling reaction's efficiency. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst.

  • Iodopyrimidines: Due to the weak C-I bond, iodopyrimidines are the most reactive substrates for Suzuki coupling and typically provide the highest yields under mild conditions.

  • Bromopyrimidines: Bromopyrimidines are also excellent substrates and are widely used due to their balance of reactivity and stability. They generally offer good to excellent yields.

  • Chloropyrimidines: Chloropyrimidines are the least reactive due to the strong C-Cl bond. Their successful coupling often requires more forcing reaction conditions, such as higher temperatures, stronger bases, and more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands). Despite these challenges, their lower cost and wider availability make them attractive starting materials.

The table below presents a comparative overview of Suzuki coupling yields for different halopyrimidines, highlighting the effect of the halogen substituent. Note: The data is compiled from various sources and reaction conditions may not be identical, but the general trend is illustrative.

Pyrimidine HalideCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O71 (at C4)[1]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol83[2]
5-IodovanillinPhenylboronic acidPd(OAc)₂Amberlite IRA-400(OH)H₂O/EthanolHigh (qualitative)[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Suzuki coupling of different pyrimidine halides.

Protocol 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

A mixture of 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 mmol) in 1,4-dioxane (7 mL) was heated at 100 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was extracted with ethyl acetate and brine, and the organic layer was dried over anhydrous Na₂SO₄. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to yield 2-chloro-4-phenylpyrimidine.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid [2]

A 1000-mL round-bottomed flask was charged with a Teflon-coated magnetic stir bar, K₃PO₄ (283 mmol, 4.50 equiv), 5-bromopyrimidine (63.0 mmol, 1 equiv), 3-furanylboronic acid (158 mmol, 2.50 equiv), and NiCl₂(PCy₃)₂ (0.315 mmol, 0.500 mol%). The flask was evacuated and backfilled with nitrogen. tert-Amyl alcohol (315 mL) was added, and the mixture was stirred at 23 °C for 24 hours. The reaction mixture was then diluted with water and diethyl ether. The organic layer was separated, washed with 1.0 M NaOH and saturated sodium chloride solution, dried over Na₂SO₄, and concentrated. The product was purified by recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_intermediate R-Pd(II)L2-R' pd2_complex->pd2_intermediate R'B(OH)₂ / Base transmetalation->pd2_intermediate pd2_intermediate->pd0 R-R' reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship between Halide Identity, Position, and Yield

The interplay between the halide's identity and its position on the pyrimidine ring dictates the overall reaction yield. The following diagram illustrates this logical relationship.

Halide_Yield_Relationship cluster_factors Factors Influencing Suzuki Coupling Yield cluster_position Positional Reactivity cluster_identity Halide Reactivity halide_position Halide Position reactivity Reactivity halide_position->reactivity C4_C6 C4 / C6 halide_identity Halide Identity halide_identity->reactivity Iodine Iodine yield Yield reactivity->yield C2 C2 C4_C6->C2 > C5 C5 C2->C5 > Bromine Bromine Iodine->Bromine > Chlorine Chlorine Bromine->Chlorine >

Caption: Relationship between halide properties and Suzuki coupling yield.

References

A Comparative Guide to the Functionalization of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions for the functionalization of 4-iodo-2-phenylpyrimidine: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of novel 2,4-disubstituted pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Reaction Product Comparison

The choice of coupling reaction dictates the nature of the substituent introduced at the 4-position of the 2-phenylpyrimidine core, leading to three distinct classes of compounds with potentially diverse biological activities.

Reaction Reactant Product Typical Product Class Potential Biological Applications
Suzuki-Miyaura Coupling Aryl/Heteroarylboronic Acid4-Aryl/Heteroaryl-2-phenylpyrimidineBiaryl compoundsKinase Inhibitors, Anticancer Agents
Sonogashira Coupling Terminal Alkyne4-Alkynyl-2-phenylpyrimidineArylalkynesKinase Inhibitors (e.g., EGFR/ErbB2)
Buchwald-Hartwig Amination Primary/Secondary Amine4-Amino-2-phenylpyrimidineArylaminesGPCR Modulators, Kinase Inhibitors

Experimental Data and Protocols

The following sections provide representative experimental protocols and data for each coupling reaction, based on established methodologies for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22~60-80[1]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012High
3Pd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O9016High

Experimental Protocol:

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) in 1,4-dioxane (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80°C for 18-22 hours.[1] After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyl-2-phenylpyrimidine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 4-alkynyl-2-phenylpyrimidine derivatives.

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

Entry Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512High
2Pd(OAc)₂ (2)-DABCODMF1008High[2]
3Pd/C (10%)CuI (5)K₂CO₃Acetonitrile8024Moderate to High

Experimental Protocol:

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol) under an argon atmosphere. The reaction mixture is stirred at 65°C for 12 hours. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-(phenylethynyl)-2-phenylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of a carbon-nitrogen bond between this compound and a wide range of primary or secondary amines.

Table 3: Buchwald-Hartwig Amination of this compound with Aniline

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene11016High
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10020High
3Pd(OAc)₂ (1)RuPhos (2)NaOtBuToluene8012High

Experimental Protocol:

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) in dry toluene (10 mL) is degassed and heated at 110°C under an argon atmosphere for 16 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield N-phenyl-2-phenylpyrimidin-4-amine.

Visualizations

Experimental Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination s_start This compound + Arylboronic Acid s_reagents Pd Catalyst Ligand Base Solvent s_start->s_reagents s_reaction Heating s_reagents->s_reaction s_workup Workup & Purification s_reaction->s_workup s_product 4-Aryl-2-phenylpyrimidine s_workup->s_product so_start This compound + Terminal Alkyne so_reagents Pd Catalyst CuI (optional) Base Solvent so_start->so_reagents so_reaction Heating so_reagents->so_reaction so_workup Workup & Purification so_reaction->so_workup so_product 4-Alkynyl-2-phenylpyrimidine so_workup->so_product b_start This compound + Amine b_reagents Pd Catalyst Ligand Base Solvent b_start->b_reagents b_reaction Heating b_reagents->b_reaction b_workup Workup & Purification b_reaction->b_workup b_product 4-Amino-2-phenylpyrimidine b_workup->b_product G cluster_kinase Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, ErbB2, PDGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization substrate Downstream Substrate dimerization->substrate atp_binding phosphorylation Phosphorylation substrate->phosphorylation response Cellular Response (Proliferation, Survival) phosphorylation->response inhibitor 4-Aryl/Alkynyl-2-phenylpyrimidine inhibitor->atp_binding Binds to ATP binding site G cluster_gpcr GPCR Signaling Pathway agonist Endogenous Agonist gpcr G Protein-Coupled Receptor agonist->gpcr g_protein G Protein Activation gpcr->g_protein allosteric_site effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response modulator 4-Amino-2-phenylpyrimidine (Allosteric Modulator) modulator->allosteric_site Binds to allosteric site

References

Validating the Structure of 4-Iodo-2-phenylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the structure of 4-Iodo-2-phenylpyrimidine derivatives. Due to the limited availability of direct experimental data for this specific class of compounds in public literature, this guide leverages data from structurally similar molecules to provide a robust methodology for characterization. The principles and techniques outlined here are fundamental in medicinal chemistry and drug discovery for ensuring the unequivocal identification and purity of synthesized compounds.

Spectroscopic and Crystallographic Validation

The definitive confirmation of a molecule's structure relies on a combination of spectroscopic and crystallographic techniques. This section compares the expected outcomes for this compound derivatives with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a this compound derivative is expected to show distinct signals for the protons on the pyrimidine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the aromatic rings. For comparison, the ¹H NMR data for 2-(4-Iodophenyl)quinoline, a structurally related compound, is presented in Table 1.[1] Researchers can expect similar chemical shift ranges for the phenyl protons in this compound derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the iodine will exhibit a characteristic chemical shift. Table 1 includes the ¹³C NMR data for 2-(4-Iodophenyl)quinoline, which can be used as a reference for the expected chemical shifts of the phenyl group carbons in this compound derivatives.[1]

Table 1: Comparative NMR Data for 2-(4-Iodophenyl)quinoline [1]

Nucleus Chemical Shift (δ, ppm)
¹H NMR8.14 (d, J = 8.4 Hz, 2H), 7.92 – 7.67 (m, 7H), 7.56 – 7.46 (m, 1H)
¹³C NMR156.0, 148.2, 139.0, 137.9, 136.9, 129.8, 129.7, 129.2, 127.5, 127.2, 126.5, 118.4, 95.9

Note: Data for 2-(4-Iodophenyl)quinoline is provided as a reference for the phenyl group signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

The mass spectrum of a this compound derivative is expected to show a prominent molecular ion peak (M⁺). Due to the presence of iodine, a characteristic isotopic pattern will be observed. The fragmentation of the pyrimidine ring often involves the successive loss of small neutral molecules or radicals.[2][3] A plausible fragmentation pathway would involve the initial loss of an iodine radical, followed by the cleavage of the pyrimidine ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Predicted m/z Description
[M]⁺282Molecular Ion
[M-I]⁺155Loss of Iodine radical
[C₁₀H₇N₂]⁺155Phenylpyrimidine cation
[C₆H₅CN]⁺103Benzonitrile cation
[C₆H₅]⁺77Phenyl cation

Note: This is a predicted fragmentation pattern based on general principles of mass spectrometry.[4][5]

X-ray Crystallography

Table 3: Comparative Crystallographic Data for 4-Iodo-1H-pyrazole [6]

Parameter Value
Crystal SystemOrthorhombic
Space GroupCmme
a (Å)3.967(2)
b (Å)14.184(7)
c (Å)9.208(5)
α (°)90
β (°)90
γ (°)90

Note: This data is for a different heterocyclic compound and serves to illustrate the type of information obtained from an X-ray crystal structure analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of chemical structures.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).[6]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[6]

Visualizations

Diagrams are essential for visualizing complex relationships and workflows.

structure_validation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structure Validation cluster_confirmation Confirmation Synthesis Synthesis of 4-Iodo-2- phenylpyrimidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if single crystals are obtained) Purification->XRay Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed XRay->Confirmed

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

While the direct biological activity and signaling pathways of this compound derivatives are not extensively documented, related pyrimidine-containing compounds have been investigated for their roles in various cellular processes. For instance, some pyrimidine derivatives have been shown to interact with pathways like the COX-2/Nrf2/ARE signaling pathway, which is involved in inflammation and oxidative stress.[7] The following diagram illustrates a hypothetical signaling pathway where a pyrimidine derivative might exert its effect.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibitor Potential Intervention Stimulus Inflammatory Stimulus COX2 COX-2 Upregulation Stimulus->COX2 Nrf2 Nrf2 Activation COX2->Nrf2 ARE ARE Binding Nrf2->ARE Response Anti-inflammatory & Antioxidant Gene Expression ARE->Response Pyrimidine Pyrimidine Derivative Pyrimidine->COX2 Inhibition

Caption: Hypothetical signaling pathway involving a pyrimidine derivative as a COX-2 inhibitor.

References

A Comparative Study of Palladium Catalysts for the Coupling of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyrimidine core, in particular, is a privileged structure found in numerous bioactive molecules. The functionalization of 4-iodo-2-phenylpyrimidine via palladium-catalyzed cross-coupling reactions offers a versatile platform for the synthesis of novel derivatives. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings involving iodo-pyrimidines and structurally related iodo-heterocycles. The data presented is compiled from various studies on analogous substrates to provide a predictive framework for catalyst selection and optimization.

Performance of Common Palladium Catalysts in Cross-Coupling Reactions

The selection of the appropriate palladium catalyst and reaction conditions is critical for achieving high yields and selectivity. Below is a summary of the performance of frequently employed palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with iodo-substituted heterocyclic compounds. While direct comparative data for this compound is limited in the literature, the following table provides valuable insights based on structurally similar substrates.

Catalyst SystemCoupling ReactionSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane/H₂O8018-2270-85[1]
Pd(OAc)₂ / X-Phos Buchwald-Hartwig2- or 4-Iodo-13α-estronesAnilinesKOt-BuTolueneMW0.580-95[2]
Pd(OAc)₂ / BINAP Buchwald-Hartwig2-Fluoro-4-iodopyridineAromatic aminesK₂CO₃TolueneMW0.5Good[3]
Pd(PPh₃)₂Cl₂ Sonogashira4-Iodo-13α-estrone derivativesTerminal alkynesEt₃N / CuIDMF100-High
Ligand-free Pd(OAc)₂ HeckAryl iodidesAlkenesK₂CO₃DMF100396[4]
--INVALID-LINK--₂ C-H ArylationAryl ureasArylboronic acidsBQEtOAcRT2096[5]

Note: The data presented is for illustrative purposes and is derived from reactions on substrates analogous to this compound. Reaction conditions and yields may vary for the specific target molecule.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which can be adapted for the coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like K₃PO₄ (2.0-3.0 eq.) is prepared in a reaction vessel.[1] A solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added.[1] The reaction vessel is sealed and heated, often between 80-100 °C, for several hours until the starting material is consumed as monitored by TLC or GC-MS.[1] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., X-Phos or BINAP, 1.2-1.5 times the Pd amount), and a strong base such as KOt-Bu or Cs₂CO₃ (1.5-2.0 eq.) are combined.[2] The tube is evacuated and backfilled with an inert gas (e.g., argon). Toluene or another suitable anhydrous solvent is added, followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.). The reaction mixture is then heated, often under microwave irradiation or conventional heating, until completion.[2] After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the desired amino-pyrimidine derivative.

General Procedure for Heck Coupling

To a reaction flask containing this compound (1.0 eq.) and a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) is added an alkene (1.1-2.0 eq.), a base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 eq.), and a suitable solvent such as DMF or acetonitrile.[4] The reaction mixture is heated, typically in the range of 80-120 °C, and stirred until the reaction is complete.[4] Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.

Visualizing Experimental Design

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction, from reagent preparation to product purification.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base setup Combine Reagents in Reaction Vessel reagents->setup solvent Prepare Anhydrous Solvent addition Add Solvent & Stir solvent->addition inert Evacuate & Backfill with Inert Gas setup->inert inert->addition heating Heat to Reaction Temperature addition->heating quench Cool & Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Decision Pathway for Catalyst Selection

The choice of catalyst system is dependent on the desired transformation. This diagram presents a simplified decision-making process for selecting a suitable palladium catalyst system for different coupling reactions of this compound.

G start Start: This compound coupling_type Desired Coupling? start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki Arylation buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald Amination heck Heck (C-C Bond) coupling_type->heck Vinylation suzuki_catalyst Catalyst System: - Pd(PPh₃)₄ - Pd(OAc)₂ + Phosphine Ligand Base: - K₃PO₄, K₂CO₃ Partner: - Boronic Acid suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: X-Phos, BINAP Base: - KOt-Bu, Cs₂CO₃ Partner: - Amine buchwald->buchwald_catalyst heck_catalyst Catalyst System: - Pd(OAc)₂ (often ligand-free) Base: - Et₃N, K₂CO₃ Partner: - Alkene heck->heck_catalyst

Caption: Catalyst selection guide for this compound coupling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 4-Iodo-2-phenylpyrimidine, ensuring compliance with safety regulations and minimizing environmental impact.

Compound Profile and Safety Data

PropertyDataSource
GHS Hazard Statements H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][2]PubChem, Sigma-Aldrich, CymitQuimica
GHS Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/ eye protection/ face protection.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/ container to an approved waste disposal plant.[1]Sigma-Aldrich, CymitQuimica
First Aid Measures If Inhaled: Move person into fresh air. In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. In case of eye contact: Rinse out with plenty of water. If swallowed: Immediately make victim drink water (two glasses at most). Consult a physician.Sigma-Aldrich

Experimental Protocol: Proper Disposal Procedure

The disposal of this compound must be handled with care to ensure the safety of laboratory personnel and the environment. The following protocol outlines the necessary steps for its proper disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Wear safety glasses with side-shields or chemical safety goggles.

    • Wear a lab coat.

    • If there is a risk of inhalation of dust, a NIOSH-approved respirator may be necessary.

  • Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[1]

2. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed waste container for solid chemical waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

3. Disposal Method:

  • Professional Disposal: The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

  • Material Offer: Offer surplus and non-recyclable solutions to a licensed disposal company.

4. Spill Management:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[3]

    • Place the spilled material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal and Label Container D->E F Store in Designated Hazardous Waste Area E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Pickup and Disposal G->H I Maintain Disposal Records H->I

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling 4-Iodo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of 4-Iodo-2-phenylpyrimidine are critical for ensuring a safe laboratory environment. Adherence to these guidelines is paramount for researchers, scientists, and professionals in drug development to minimize exposure and mitigate potential hazards.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. The GHS classification for a similar compound, 4-Iodo-6-phenylpyrimidine, includes warnings for acute oral toxicity, skin corrosion/irritation, serious eye damage, and respiratory tract irritation[2]. Therefore, a comprehensive approach to safety, encompassing all stages from preparation to disposal, is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the chemical.[3][4]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Goggles provide a tighter seal and are recommended when there is a splash hazard.[3]
Face Face shieldTo be worn in conjunction with safety glasses or goggles, especially when there is a risk of splashing or when handling larger quantities.
Body Laboratory coat or chemical-resistant apronA buttoned lab coat made of a suitable material like cotton or a chemical-resistant apron should be worn to protect against spills.[3]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. Consult with your institution's safety officer for respirator selection and fit-testing.[3][5]
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[6]

Experimental Workflow for Safe Handling

A structured workflow is crucial for minimizing risks. The following diagram outlines the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_react Perform Reaction handling_weigh->handling_react cleanup_decontaminate Decontaminate Glassware & Surfaces handling_react->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound, from preparation to disposal.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][5].

  • Avoid contact with skin and eyes by consistently wearing the prescribed PPE[5].

  • Wash hands thoroughly after handling the compound, even if gloves were worn[1].

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[7]. The container should be clearly labeled with the chemical name and associated hazards.

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways[1].

Disposal:

  • All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal[1][8]. Do not dispose of this chemical down the drain or in the regular trash.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. High-temperature incineration is often the preferred method for the disposal of such organic compounds[9].

By implementing these safety measures and operational plans, researchers can significantly reduce the risks associated with handling this compound and maintain a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.